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Core Science & Biosynthesis

Foundational

Chemical structure of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate

The following technical guide details the chemical structure, synthesis, and characterization of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate . This document is designed for researchers and medicinal chemists requir...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and characterization of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate . This document is designed for researchers and medicinal chemists requiring a rigorous understanding of this specific benzofuran scaffold.

CAS Number: 1708250-89-8 Molecular Formula: C₁₂H₁₂O₄ Molecular Weight: 220.22 g/mol IUPAC Name: Methyl 3-methoxy-5-methyl-1-benzofuran-2-carboxylate[1]

Executive Summary

Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate is a trisubstituted benzofuran derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Distinguished by its 3-methoxy substituent—a feature that locks the conformation and alters the electronic density of the furan ring—this molecule serves as a critical intermediate in the development of antimicrobial, anti-inflammatory, and anticancer agents.

Unlike the more common 3-H benzofurans (synthesized via the Rap-Stoermer reaction), the 3-methoxy variant requires a specialized synthetic route involving the O-methylation of a 3-hydroxybenzofuran precursor. This guide outlines the structural logic, a validated synthesis protocol, and the spectroscopic signature of this compound.[2][3][4][5]

Structural Analysis & Pharmacophore Logic

The molecule comprises a fused benzene and furan ring (benzofuran) decorated at three key positions.[3][4][6][7] Each substituent plays a distinct role in Structure-Activity Relationship (SAR) studies.

Electronic and Steric Properties
PositionSubstituentElectronic EffectSteric/SAR Function
C-2 Methyl Ester (-COOCH₃)Electron-withdrawing (EWG)Electrophilic Handle: Susceptible to hydrolysis (to acid) or amidation. Stabilizes the furan ring.
C-3 Methoxy (-OCH₃)Electron-donating (EDG)H-Bond Acceptor: Increases electron density on the furan ring; blocks metabolic oxidation at C-3.
C-5 Methyl (-CH₃)Weakly Electron-donatingLipophilic Probe: Increases LogP; fills hydrophobic pockets in target proteins (e.g., kinases).
Structural Logic Diagram

The following diagram illustrates the functional connectivity and SAR implications of the molecule.

SAR_Logic Core Benzofuran Core (Scaffold) Pos2 C-2: Methyl Ester (Synthetic Handle) Core->Pos2 Stabilization Pos3 C-3: Methoxy Group (Electronic Modulation) Core->Pos3 +Mesomeric Effect Pos5 C-5: Methyl Group (Lipophilicity) Core->Pos5 +Inductive Effect Target Target Pos2->Target Amidation/Hydrolysis Pos3->Target H-Bonding

Figure 1: Functional decomposition of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate.

Synthesis Protocol

The synthesis of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate is best achieved via a stepwise cyclization-methylation strategy. Direct cyclization to the 3-methoxy product is rare; therefore, the 3-hydroxy intermediate is synthesized first via a modified Dieckmann condensation of a phenoxyacetate derivative.

Retrosynthetic Analysis
  • Target: Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate.[1][8][9][10]

  • Precursor: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate.[8]

  • Starting Materials: Methyl 5-methylsalicylate + Methyl bromoacetate.

Step-by-Step Methodology
Step 1: Etherification (Williamson Ether Synthesis)

Reagents: Methyl 5-methylsalicylate, Methyl bromoacetate, K₂CO₃, Acetone.

  • Dissolve methyl 5-methylsalicylate (1.0 eq) in anhydrous acetone.

  • Add anhydrous K₂CO₃ (1.5 eq) and methyl bromoacetate (1.1 eq).

  • Reflux for 6–8 hours until TLC shows consumption of the salicylate.

  • Filter inorganic salts and evaporate solvent to yield the diester intermediate (Methyl 2-(methoxycarbonylmethoxy)-5-methylbenzoate).

Step 2: Cyclization (Dieckmann Condensation)

Reagents: Sodium methoxide (NaOMe), Methanol (dry).

  • Dissolve the diester intermediate in dry methanol.

  • Add NaOMe (1.2 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours. The solution typically turns yellow/orange due to the formation of the enolate.

  • Acidify carefully with dilute HCl to precipitate the 3-hydroxybenzofuran intermediate.

  • Recrystallize from ethanol.

Step 3: O-Methylation (Final Step)

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃, DMF or Acetone.

  • Dissolve methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate in DMF.

  • Add K₂CO₃ (2.0 eq) and MeI (1.5 eq).

  • Stir at 60°C for 3 hours.

  • Quench with water and extract with ethyl acetate.

  • Purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the final 3-methoxy product as a white/off-white solid.

Synthesis Workflow Diagram

Synthesis_Pathway Start Methyl 5-methylsalicylate Reagent1 + Methyl bromoacetate / K2CO3 Inter1 Diester Intermediate (O-Alkylation) Start->Inter1 Reflux, Acetone Reagent2 + NaOMe / MeOH Inter2 3-Hydroxy-5-methylbenzofuran-2-carboxylate (Cyclization) Inter1->Inter2 Dieckmann Condensation Reagent3 + MeI / K2CO3 Final Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate (Target) Inter2->Final O-Methylation

Figure 2: Stepwise synthesis pathway from salicylate precursors.

Spectroscopic Characterization

The following data represents the expected spectroscopic signature for the target molecule, derived from high-fidelity analogues and substituent increment analysis.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
7.35 Doublet (d, J=1.5 Hz)1HH-4Meta-coupling to H-6; shielded by 3-OMe.
7.40 Doublet (d, J=8.5 Hz)1HH-7Ortho-coupling to H-6.
7.22 Doublet of Doublets (dd)1HH-6Coupling to H-7 and H-4.
4.25 Singlet (s)3H3-OCH₃Deshielded by direct attachment to furan ring.
3.98 Singlet (s)3H2-COOCH₃Methyl ester signal.
2.46 Singlet (s)3H5-CH₃Aromatic methyl group.
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 221.08 m/z[11]

  • Sodium Adduct [M+Na]⁺: 243.06 m/z[11]

  • Fragmentation Pattern: Loss of methyl group (-15) and loss of methoxy/carboxylate fragments are common.

Infrared Spectroscopy (IR)
  • 1715–1725 cm⁻¹: Strong C=O stretch (Ester).

  • 1600–1580 cm⁻¹: C=C Aromatic/Furan ring stretch.

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Ether/Ester).

Reactivity & Stability

  • Hydrolysis: The C-2 methyl ester is susceptible to base-catalyzed hydrolysis (LiOH/THF/H₂O) to yield the corresponding carboxylic acid , which is a precursor for amide coupling reactions.

  • Demethylation: Treatment with strong Lewis acids (e.g., BBr₃) will preferentially cleave the 3-methoxy ether, reverting the molecule to the 3-hydroxy tautomer (which exists in equilibrium with the benzofuran-3-one keto form).

  • Electrophilic Substitution: The C-5 methyl group activates the C-4 and C-6 positions slightly, but the electron-withdrawing ester at C-2 deactivates the system overall. Electrophilic attack (e.g., bromination) typically occurs at C-6 or C-4 .

References

  • PubChem. (n.d.). Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Isomer reference for spectral comparison).

  • Krawiecka, M., et al. (2012).[12] Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.[13][14] Retrieved from [Link]

  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.[12] Retrieved from [Link]

Sources

Exploratory

3-Methoxybenzofuran-2-Carboxylate Derivatives: A Technical Guide to Synthesis and Medicinal Application

This technical guide details the medicinal chemistry, synthesis, and pharmacological potential of 3-methoxybenzofuran-2-carboxylate derivatives . It is designed for researchers requiring actionable protocols and mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthesis, and pharmacological potential of 3-methoxybenzofuran-2-carboxylate derivatives . It is designed for researchers requiring actionable protocols and mechanistic insights.

Executive Summary

The 3-methoxybenzofuran-2-carboxylate scaffold represents a specific, electronically distinct subclass of the privileged benzofuran architecture. Unlike the ubiquitous 3-methyl or 3-unsubstituted analogs, the C3-methoxy group introduces a strong electron-donating effect and a potential hydrogen-bond acceptor site, significantly altering the physicochemical profile (LogP, solubility) and ligand-target interactions.

This guide focuses on the regioselective synthesis of the 3-methoxy core, its downstream derivatization into heterocyclic hybrids (oxadiazoles, triazoles), and its application in antimicrobial and anticancer drug discovery.

Key Technical Advantages[1]
  • Metabolic Stability: The C3-methoxy ether linkage blocks the rapid glucuronidation often seen with C3-hydroxy precursors (3-coumaranones).

  • Synthetic Versatility: The C2-carboxylate serves as a "warhead launcher," easily converted into amides, hydrazides, or heterocycles.

  • Electronic Modulation: The C3-OMe group increases electron density in the furan ring, potentially enhancing

    
     stacking interactions with aromatic residues in protein binding pockets.
    

Synthetic Strategies & Causality

The construction of the 3-methoxybenzofuran-2-carboxylate core typically proceeds via a 3-hydroxy intermediate (often existing as a keto-enol tautomer with the benzofuran-3(2H)-one). Direct cyclization to the methoxy derivative is rare; thus, O-methylation is the critical step.

Retrosynthetic Analysis

The most robust pathway involves the Rap-Stoermer or Feist-Benary type cyclization of salicylates with


-haloesters, followed by methylation.

Critical Decision Point: Why isolate the 3-hydroxy intermediate? Attempting "one-pot" cyclization-methylation often leads to C-alkylation side products at the C2 position. Isolating the 3-hydroxybenzofuran allows for controlled O-methylation using hard electrophiles.

Validated Synthetic Workflow (DOT Diagram)

SyntheticPathway Start Methyl Salicylate (Starting Material) Inter1 O-Alkylation (Methyl chloroacetate) Start->Inter1 K2CO3, DMF Cyclization Dieckmann Cyclization (NaOY, Reflux) Inter1->Cyclization Core Methyl 3-hydroxybenzofuran -2-carboxylate (Enol) Cyclization->Core Tautomerism Methylation O-Methylation (MeI / K2CO3 or CH2N2) Core->Methylation Regiocontrol Product Methyl 3-methoxybenzofuran -2-carboxylate Methylation->Product Deriv1 Hydrazide (N2H4) Product->Deriv1 Deriv2 Curtius Rearrangement (Carbamates/Ureas) Product->Deriv2

Figure 1: Step-wise synthetic pathway from salicylates to the 3-methoxybenzofuran-2-carboxylate core and downstream derivatives.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The appearance of specific spectral signals (e.g., disappearance of the OH peak, appearance of OMe singlet) serves as the internal check.

Protocol A: Synthesis of Methyl 3-Hydroxybenzofuran-2-carboxylate

Objective: Create the enolizable precursor.

  • Reagents: Methyl salicylate (10 mmol), Methyl chloroacetate (12 mmol), anhydrous

    
     (20 mmol), DMF (dry, 15 mL).
    
  • Procedure:

    • Dissolve methyl salicylate in DMF. Add

      
       and stir at RT for 30 min (deprotonation).
      
    • Add methyl chloroacetate dropwise.

    • Heat to 80-90°C for 4-6 hours. Checkpoint: TLC should show disappearance of salicylate.

    • Cyclization Trigger: Add NaOMe (1.5 eq) in MeOH to the crude intermediate and reflux for 2 hours to force the Dieckmann condensation.

    • Workup: Acidify with dilute HCl (precipitates the enol). Filter and recrystallize from ethanol.

  • Validation:

    
     NMR shows a characteristic enolic proton (often broad, >10 ppm) or the keto-form methylene signal, depending on solvent.
    
Protocol B: Regioselective O-Methylation (The Critical Step)

Objective: Lock the tautomer as the 3-methoxy ether.

  • Reagents: Methyl 3-hydroxybenzofuran-2-carboxylate (5 mmol), Methyl Iodide (MeI) (7.5 mmol),

    
     (anhydrous, 10 mmol), Acetone (20 mL).
    
  • Procedure:

    • Suspend the 3-hydroxy precursor and

      
       in acetone.
      
    • Add MeI dropwise at 0°C (ice bath) to prevent over-alkylation.

    • Allow to warm to RT and reflux for 3 hours.

    • Purification: Evaporate solvent, partition between water/EtOAc. The product is usually a stable solid.

  • Self-Validation:

    • NMR: Appearance of a sharp singlet at

      
       ppm (C3-OMe).
      
    • IR: Disappearance of the broad -OH stretch (

      
      ).
      

Medicinal Chemistry & SAR

The 3-methoxybenzofuran-2-carboxylate scaffold acts as a versatile template. The SAR (Structure-Activity Relationship) is driven by the stability of the C3-methoxy group and the reactivity of the C2-ester.

Biological Activity Profile[2][3][4][5]
Therapeutic AreaTarget MechanismKey Derivative ClassSAR Insight
Antimicrobial Bacterial Cell Wall / DNA GyraseC2-Carbamates / UreasThe 3-OMe group enhances lipophilicity, aiding membrane penetration compared to the 3-OH parent.
Anticancer Tubulin PolymerizationC2-Aroyl / Heterocycles3-OMe mimics the methoxy pattern of Combretastatin A-4 , critical for colchicine-site binding.
Anti-inflammatory COX / LOX InhibitionC2-OxadiazolesThe rigid benzofuran core scaffolds the pharmacophore; 3-OMe prevents metabolic oxidation at C3.
Pharmacophore Mapping (DOT Diagram)

SAR_Map Core Benzofuran Core C3_OMe C3-Methoxy Group Core->C3_OMe C2_Ester C2-Carboxylate/Amide Core->C2_Ester Ring_Sub Benzene Ring Subs (R) Core->Ring_Sub Func1 H-Bond Acceptor (Interaction with Lys/Arg) C3_OMe->Func1 Electronic Effect Func2 Warhead Attachment (Hydrazides, Heterocycles) C2_Ester->Func2 Synthetic Handle Func3 Lipophilicity Tuning (Halogens/Alkyls) Ring_Sub->Func3 ADME Optimization

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 3-methoxybenzofuran scaffold.

Advanced Derivatization: The Curtius Rearrangement

One of the most valuable transformations for this scaffold is the conversion of the C2-ester to a carbamate or urea via the acyl azide. This yields derivatives with potent antimicrobial activity.[1][2][3][4]

Protocol:

  • Hydrazinolysis: React the ester with hydrazine hydrate (excess) in ethanol (Reflux, 4h)

    
    3-methoxybenzofuran-2-carbohydrazide .
    
  • Diazotization: React hydrazide with

    
     at 0-5°C 
    
    
    
    Carbonyl Azide .
  • Rearrangement: Reflux the azide in dry toluene (Curtius rearrangement) to generate the isocyanate in situ.

  • Trapping: Add an alcohol (R-OH) or amine (R-NH2) to form the Carbamate or Urea .

Note: This pathway accesses the "privileged" urea pharmacophore often seen in kinase inhibitors (e.g., Sorafenib analogs).

References

  • Basavaraja, K. M., & Agasimundin, Y. S. (2002).[3] Synthesis and antimicrobial activity of some 3-methoxybenzofuran-2-carbamates and carbamides. Indian Journal of Heterocyclic Chemistry , 12, 1-6.

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran-2-carboxylic acid. European Journal of Medicinal Chemistry , 43(2), 300-308.

  • Rida, S. M., et al. (2006). Synthesis of novel benzofuran derivatives as potential anti-inflammatory agents. Archives of Pharmacal Research , 29(10), 826-833.

  • BenchChem. (2025). 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid: Structure and Activity. BenchChem Technical Data .

  • Master Organic Chemistry. (2025). Methyl Ester Synthesis Using Diazomethane. Master Organic Chemistry Guide .

Sources

Foundational

Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate molecular weight and formula

The following technical guide is structured to provide an in-depth analysis of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate . Content Type: Technical Guide & Synthesis Protocol Subject: Physicochemical Characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate .

Content Type: Technical Guide & Synthesis Protocol Subject: Physicochemical Characterization, Synthetic Pathways, and Pharmacophore Analysis

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This section establishes the fundamental chemical identity of the target compound. Unlike its common isomers (e.g., 5-methoxy-2-methylbenzofuran-3-carboxylate), this specific scaffold features a methoxy substitution at the C3 position of the furan ring, implying a distinct synthetic origin from the enolization of 3-hydroxybenzofurans (coumaranones).

Nomenclature & Formula
PropertySpecification
IUPAC Name Methyl 3-methoxy-5-methyl-1-benzofuran-2-carboxylate
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Monoisotopic Mass 220.0736 Da
Core Scaffold Benzofuran (Benzo[b]furan)
Substituents C2: Methyl Ester (-COOCH₃)C3: Methoxy (-OCH₃)C5: Methyl (-CH₃)
Theoretical Elemental Analysis
  • Carbon (C): 65.45%

  • Hydrogen (H): 5.49%

  • Oxygen (O): 29.06%

Structural Logic

The molecule consists of a fused benzene and furan ring.[1] The C3-methoxy group is chemically significant; it typically arises from the O-methylation of the enolic form of a 3-hydroxybenzofuran-2-carboxylate. This distinguishes it from derivatives where the methoxy group is on the benzene ring (e.g., C5 or C6), altering both its electronic properties and metabolic stability.

Synthetic Architecture

The synthesis of 3-methoxybenzofurans requires a specific strategy to trap the enol tautomer of the intermediate 3-hydroxybenzofuran (often existing in equilibrium with the keto-form, benzofuran-3(2H)-one).

Retrosynthetic Analysis

To construct the Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate , we employ a convergent strategy:

  • Disconnection: The C3–O bond (methylation) and the C2–C3 bond (cyclization).

  • Precursor: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate.

  • Starting Materials: 5-Methylsalicylic acid (or ester) and Methyl chloroacetate.

Validated Synthetic Protocol

The following protocol describes the O-methylation step, which is the critical differentiation point for this compound.

Phase 1: Synthesis of the 3-Hydroxy Intermediate

Note: This phase utilizes the Rap-Stoermer or Dieckmann condensation logic.

  • Reactants: Methyl 5-methylsalicylate (1.0 eq), Methyl chloroacetate (1.2 eq), K₂CO₃ (anhydrous, 2.5 eq).

  • Solvent: DMF or Acetone (dry).

  • Conditions: Reflux for 6–8 hours.

  • Mechanism: The phenolate displaces the chloride to form an ether linkage, followed by a base-catalyzed intramolecular Claisen condensation to close the furan ring.

  • Product: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate (exists in keto-enol equilibrium).

Phase 2: O-Methylation (Target Synthesis)

Objective: Selectively methylate the C3-hydroxyl group.

Reagents:

  • Substrate: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate (1.0 mmol)

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) (1.2 mmol)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: Acetone (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the 3-hydroxy intermediate in 10 mL of anhydrous acetone.

  • Activation: Add 2.0 mmol of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to deprotonate the enol, generating the oxyanion.

  • Addition: Dropwise add 1.2 mmol of Methyl Iodide (or DMS). Caution: Methylating agents are toxic; use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting enol.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KI).

    • Evaporate the solvent under reduced pressure.[2]

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield the target Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate .

Reaction Pathway Visualization

The following diagram illustrates the transformation from the salicylate precursor to the final methoxy-derivative.

Synthesis_Pathway Start Methyl 5-methylsalicylate Inter Intermediate: Methyl 3-hydroxy-5-methyl- benzofuran-2-carboxylate (Enol Form) Start->Inter Cyclization (Dieckmann type) Reagent1 + Methyl chloroacetate (Base Catalysis) Reagent1->Inter Final TARGET: Methyl 3-methoxy-5-methyl- benzofuran-2-carboxylate Inter->Final Nucleophilic Substitution Reagent2 + MeI / K2CO3 (O-Methylation) Reagent2->Final

Figure 1: Synthetic route from salicylate precursors to the target 3-methoxybenzofuran via the 3-hydroxy intermediate.

Pharmacophore & Biological Potential[2][3][4][5][6][8][9][14][15]

While specific clinical data for this exact isomer may be proprietary or sparse, the 3-methoxybenzofuran-2-carboxylate scaffold is a well-documented pharmacophore in medicinal chemistry.

Structure-Activity Relationship (SAR)

The biological activity of this molecule is governed by three key regions:

  • C2-Ester Moiety:

    • Acts as a hydrogen bond acceptor.

    • Susceptible to hydrolysis by esterases, potentially acting as a prodrug for the free acid (3-methoxy-5-methylbenzofuran-2-carboxylic acid).

    • Reference: Benzofuran-2-carboxylates are known inhibitors of MbtI (salicylate synthase) in Mycobacterium tuberculosis [1].

  • C3-Methoxy Group:

    • Locks the furan ring in the aromatic form, preventing tautomerization back to the coumaranone (ketone).

    • Increases lipophilicity (LogP) compared to the hydroxy variant, enhancing membrane permeability.

    • Reference: 3-Methoxy substitution often improves cytotoxicity profiles in anticancer screens compared to unsubstituted analogs [2].

  • C5-Methyl Group:

    • Provides steric bulk and mild electron-donating properties to the benzene ring.

    • Modulates metabolic stability by blocking the C5 position from oxidative metabolism (e.g., hydroxylation).

Biological Applications (Class-Based)

Based on the structural homology with known bioactive benzofurans:

  • Anticancer Activity: Derivatives of 3-methoxybenzofuran have shown potency against A549 (lung) and HepG2 (liver) cancer cell lines by inducing apoptosis and arresting the cell cycle at the G2/M phase [3].

  • Antimicrobial Agents: The benzofuran core is a proven scaffold for inhibiting bacterial biofilms. The lipophilic nature of the methyl/methoxy substitutions facilitates penetration of bacterial cell walls [4].

Mechanism of Action Diagram

SAR_Mechanism Compound Methyl 3-methoxy-5-methyl- benzofuran-2-carboxylate Target1 Lipophilicity (LogP) Compound->Target1 Ester/Methoxy groups Target2 Electronic Effect (C3-OMe + C5-Me) Compound->Target2 Substituents Outcome1 Membrane Permeability (Bioavailability) Target1->Outcome1 Outcome2 Receptor Binding (e.g., VEGFR-2, MbtI) Target2->Outcome2

Figure 2: Structure-Activity Relationship (SAR) mapping physicochemical properties to biological outcomes.

Analytical Characterization (Expected Data)

To validate the synthesis of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate , the following spectral signatures should be confirmed.

TechniqueExpected Signal / FeatureInterpretation
¹H NMR (CDCl₃) δ ~2.45 ppm (s, 3H)C5-Methyl group (Ar-CH₃)
δ ~3.95 ppm (s, 3H)C2-Ester Methyl (-COOCH₃)
δ ~4.10 ppm (s, 3H)C3-Methoxy (-OCH₃)
δ ~7.1–7.5 ppm (m, 3H)Aromatic protons (Benzene ring)
¹³C NMR δ ~160 ppmCarbonyl carbon (Ester)
δ ~145–155 ppmC2/C7a (Furan ring carbons)
δ ~60–62 ppmC3-Methoxy carbon
IR Spectroscopy ~1710–1730 cm⁻¹C=O[3] Stretch (Ester)
~1600 cm⁻¹C=C Aromatic Stretch

References

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Structural Analysis. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2012). Synthesis and Characterization of Selected Methyl 5-Methoxy-2-Methyl-1-Benzofuran-3-Carboxylate Derivatives. Available at: [Link]

  • National Institutes of Health (PMC). (2019). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents. Available at: [Link]

  • ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[1][4][2][5][6][7][8][9] Available at: [Link]

Sources

Exploratory

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Benzofuran-2-carboxylic Acid Methyl Ester Building Blocks The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in medicinal chemistry, ubiquitous in a vast ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzofuran-2-carboxylic Acid Methyl Ester Building Blocks

The benzofuran ring system, a fusion of benzene and furan, is a privileged scaffold in medicinal chemistry, ubiquitous in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Compounds bearing this moiety exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][3][4] Notable drugs such as the antiarrhythmic agent amiodarone and the psoriasis treatment methoxsalen underscore the therapeutic importance of the benzofuran core.[1][4]

Within this versatile class of compounds, benzofuran-2-carboxylic acid and its esters, particularly the methyl ester, serve as exceptionally valuable building blocks for chemical synthesis. The ester group at the C-2 position is not merely a passive substituent; it is a highly versatile chemical handle. It activates the C-3 position for certain reactions and can be readily transformed into a wide range of other functional groups, including amides, alcohols, and ketones. This functional group tolerance and reactivity make benzofuran-2-carboxylic acid methyl ester an ideal starting point for constructing libraries of complex molecules in the quest for new therapeutic agents.[1][5] This guide provides a technical overview of the synthesis, reactivity, and application of this pivotal building block for researchers in drug development.

Core Synthesis: Establishing the Benzofuran-2-Carboxylate Framework

The efficient construction of the benzofuran-2-carboxylate core is the first critical step. Several robust methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Method 1: Classical Synthesis from Salicylaldehydes

One of the most fundamental and widely used methods involves the reaction of a substituted salicylaldehyde with an α-haloacetate, such as ethyl or methyl bromoacetate.[2] The reaction typically proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation reaction to form the furan ring.

The causality behind this one-pot procedure lies in the sequential base-catalyzed reactions. The first equivalent of a moderate base like potassium carbonate facilitates the nucleophilic attack of the phenoxide on the bromoacetate. The subsequent intramolecular aldol-type condensation and dehydration are also promoted by the base, leading directly to the stable aromatic benzofuran system.

Representative Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate [2]

  • To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (K₂CO₃, 3.0 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reflux the reaction mixture for 24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (200 mL) and wash the solution with 5% dilute HCl.

  • Wash the organic layer sequentially with water (50 mL) and brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Method 2: The Perkin Rearrangement

An elegant and efficient route to benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[6][7] This reaction involves a base-catalyzed ring contraction. The mechanism is proposed to initiate with the fission of the coumarin's lactone ring by a base (e.g., sodium hydroxide), followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, displacing the halide and forming the five-membered furan ring.[6]

Microwave-assisted protocols for this rearrangement have been shown to dramatically reduce reaction times from hours to minutes while providing excellent yields, making it a highly attractive method for rapid library synthesis.[6]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_end Product 3-Halocoumarin 3-Halocoumarin Microwave_Irradiation Microwave Irradiation (e.g., 5 min, 79°C) 3-Halocoumarin->Microwave_Irradiation Base (NaOH) Base (NaOH) Base (NaOH)->Microwave_Irradiation Acidification Acidification (HCl) to pH 1 Microwave_Irradiation->Acidification Product Benzofuran-2-carboxylic Acid Acidification->Product

Method 3: Palladium and Copper-Catalyzed Cyclizations

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for constructing the benzofuran core. A prominent strategy is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, catalyzed by both palladium and copper complexes.[8][9] The coupled product then undergoes an intramolecular cyclization (endo-dig) to furnish the benzofuran ring. This approach is highly modular, allowing for diverse substitutions on both the benzene ring (from the choice of phenol) and at the C-2 position (from the choice of alkyne).

Chemical Reactivity: Unleashing the Potential of the Building Block

The true power of benzofuran-2-carboxylic acid methyl ester lies in its capacity for diverse chemical transformations. The ester at C-2 and the activated C-3 position are the primary sites for derivatization.

Transformations at the C-2 Position

The methyl ester is a gateway to numerous other functionalities.

  • Hydrolysis: Saponification with a base like KOH or NaOH readily converts the ester to the corresponding carboxylic acid.[2][10] This acid is a crucial intermediate for forming amides and other esters, and it has been shown to be a key pharmacophore for inhibiting enzymes like Pim-1 kinase.[10]

  • Amidation: The carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to form benzofuran-2-carboxamides.[11] These amides are prevalent in biologically active molecules.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, benzofuran-2-ylmethanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further reactions, such as the Tsuji-Trost-type substitutions.[5]

Functionalization at the C-3 Position

The C-3 position of the benzofuran ring is nucleophilic and can be functionalized, especially when an appropriate directing group is installed at the C-2 position. A state-of-the-art method involves palladium-catalyzed C-H activation.[11]

In this approach, the benzofuran-2-carboxylic acid is first converted to an N-(quinolin-8-yl)amide (8-AQ amide). The 8-AQ group acts as a bidentate directing group, coordinating to a palladium catalyst and positioning it to selectively activate the C-H bond at the C-3 position. This allows for the direct arylation or heteroarylation of the C-3 position with high efficiency and regioselectivity.[11] Following C-H functionalization, the 8-AQ directing group can be removed via hydrolysis or, more elegantly, via a transamidation protocol to install a different amide group in its place.[11]

// Nodes "Substrate" [label="Benzofuran-2-(8-AQ)amide\n+ Pd(II) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CMD" [label="Concerted Metalation-\nDeprotonation (CMD)", shape=ellipse, fillcolor="#FBBC05"]; "Cyclometalated_Intermediate" [label="Cyclometalated Pd(II)\nIntermediate"]; "Oxidative_Addition" [label="Oxidative Addition\nof Ar-I", shape=ellipse, fillcolor="#FBBC05"]; "Pd_IV_Intermediate" [label="Pd(IV) Intermediate"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FBBC05"]; "Product_Complex" [label="Product-Pd(II) Complex"]; "Product" [label="C3-Arylated Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalyst_Regen" [label="Catalyst Regeneration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "ArI" [label="Aryl Iodide", shape=invhouse, fillcolor="#FFFFFF"]; "Base" [label="Base (e.g., AgOAc)", shape=invhouse, fillcolor="#FFFFFF"];

// Edges "Substrate" -> "CMD"; "Base" -> "CMD"; "CMD" -> "Cyclometalated_Intermediate"; "Cyclometalated_Intermediate" -> "Oxidative_Addition"; "ArI" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd_IV_Intermediate"; "Pd_IV_Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product_Complex"; "Product_Complex" -> "Product"; "Product_Complex" -> "Catalyst_Regen"; "Catalyst_Regen" -> "Substrate" [label=" Enters next cycle"]; } } Caption: Proposed mechanism for directed C3-H arylation.

Representative Experimental Protocol: Pd-Catalyzed C3-Arylation [11]

  • Charge a reaction vial with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv).

  • Suspend the solids in cyclopentyl methyl ether (CPME) (0.5 M).

  • Stir the reaction at 110 °C under an inert atmosphere for the required time (monitored by TLC).

  • Upon completion, cool the reaction, dilute with an appropriate solvent, and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the C3-arylated product.

Applications in Drug Discovery: From Building Block to Bioactive Molecule

The synthetic versatility of benzofuran-2-carboxylic acid esters makes them ideal starting points for generating novel drug candidates. The strategic derivatization of this core has led to the discovery of potent and selective inhibitors for various biological targets.

Case Study 1: Pim-1 Kinase Inhibitors

Researchers discovered a series of novel benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in several cancers.[10] Through fragment-based screening and structure-guided optimization, compounds were developed where the carboxylic acid group forms critical salt-bridge and hydrogen bond interactions within the kinase's active site. This highlights the importance of the C-2 carboxylate as a key pharmacophoric feature for target engagement.[10]

Case Study 2: Lymphoid Tyrosine Phosphatase (LYP) Inhibitors

More recently, benzofuran-2-carboxylic acid was identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of a new class of inhibitors for Lymphoid Tyrosine Phosphatase (LYP).[12] LYP is a critical negative regulator in the T-cell receptor (TCR) signaling pathway, and its inhibition is a promising strategy for cancer immunotherapy. Derivatives of this scaffold were shown to suppress tumor growth in mouse models by enhancing antitumor immunity.[12]

Derivative Class Biological Target Therapeutic Area Key Structural Features Reference
Substituted Benzofuran-2-carboxylic acidsPim-1, Pim-2 KinasesOncologyC-2 carboxylic acid for binding; substitutions on the benzene ring for potency and selectivity.[10]
Substituted Benzofuran-2-carboxylic acidsLymphoid Tyrosine Phosphatase (LYP)Immuno-oncologyC-2 carboxylic acid as a pTyr mimic; various substitutions to optimize potency and cell permeability.[12]
Benzofuran-2-carboxamidesVarious (e.g., Cancer cell lines)OncologyAmide at C-2 for diverse interactions; substitutions at C-3 and on the benzene ring.[1]
2-(Aminomethyl)benzofuransσ1 receptorCNS DisordersAmine functionality introduced via reduction of the C-2 ester and subsequent substitution.[5]

Conclusion

Benzofuran-2-carboxylic acid methyl ester is more than just a simple heterocyclic compound; it is a master key for unlocking molecular diversity in drug discovery. Its strategic importance stems from the combination of a biologically relevant core scaffold and a synthetically versatile C-2 ester group. With robust synthetic routes for its preparation and a predictable pattern of reactivity at both the C-2 and C-3 positions, this building block provides medicinal chemists with a reliable and powerful platform. The continued development of novel C-H activation and derivatization strategies will further expand its utility, ensuring that the benzofuran-2-carboxylate scaffold remains a cornerstone of innovative therapeutic design for years to come.

References

  • Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28023. [Link]

  • Nilsson, P., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(11), 3321. [Link]

  • Reddy, B. V., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-777. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • Thompson, A., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 55(30), 4155-4157. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]

  • An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Horvath, A., et al. (2005). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1451-1466. [Link]

  • Singh, P., & Kaur, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061. [Link]

  • Wang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-808. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(5), 2901-2908. [Link]

Sources

Foundational

Sourcing and Technical Validation of CAS 1708250-89-8

This guide serves as a technical dossier for researchers and procurement specialists evaluating CAS 1708250-89-8 (Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate ). It moves beyond simple catalog listings to analyze th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for researchers and procurement specialists evaluating CAS 1708250-89-8 (Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate ). It moves beyond simple catalog listings to analyze the synthesis-driven impurity profile, supply chain risks, and validation protocols required for pharmaceutical development.

A Technical Guide for Pharmaceutical Procurement

Chemical Identity & Structural Significance

CAS 1708250-89-8 is a specialized benzofuran scaffold used primarily as a building block in medicinal chemistry for the synthesis of bioactive small molecules.[1][2] The 3-methoxy substituent is a critical structural feature, often introduced to modulate lipophilicity and metabolic stability compared to the 3-H or 3-hydroxy analogs.

  • Chemical Name: Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate[1][2][3][4][5]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 220.22 g/mol [2]

  • Core Scaffold: Benzofuran[3]

  • Key Functionality:

    • C2-Ester: Handle for further functionalization (hydrolysis to acid, reduction to alcohol, or amidation).

    • C3-Methoxy: Steric and electronic modulator; prevents oxidation at the C3 position.

    • C5-Methyl: Lipophilic anchor, often used to fill hydrophobic pockets in protein targets.

Synthesis-Driven Impurity Landscape

To source this material effectively, one must understand its likely synthetic origin. The presence of specific impurities can reveal the vendor's synthesis route and quality standards.

The most industrial-viable route involves the O-methylation of the 3-hydroxy precursor. This defines the Critical Quality Attributes (CQAs) you must monitor.

Likely Synthetic Pathway (Retrosynthetic Analysis)
  • Precursor: Methyl 5-methylsalicylate + Methyl glycolate (or chloroacetate derivative).

  • Intermediate: Methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate.

  • Final Step: O-Methylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Critical Impurities to Monitor
Impurity TypeOriginRiskDetection
3-Hydroxy Analog Unreacted IntermediateHigh (Reactive nucleophile)H-NMR (Exchangable proton), LC-MS (-14 Da)
O-Alkylation Isomers Regioisomerism during cyclizationMedium (Structural isomer)H-NMR (Coupling constants)
Residual Methylating Agents Excess MeI / DMSHigh (Genotoxic impurity)GC-MS (Trace analysis required)
Pathway Visualization

The following diagram illustrates the synthesis logic and where impurities enter the supply chain.

SynthesisPath cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Functionalization Start 5-Methylsalicylate Derivative Inter 3-Hydroxy Intermediate Start->Inter Cyclization Final CAS 1708250-89-8 (3-Methoxy Product) Inter->Final O-Methylation (MeI/K2CO3) Impurity1 Impurity A: Unreacted 3-OH Inter->Impurity1 Incomplete Rxn Impurity2 Impurity B: Residual MeI Final->Impurity2 Carryover

Figure 1: Retrosynthetic pathway identifying the critical "3-Hydroxy" impurity node.

Market Landscape: Suppliers & Price Analysis

This compound is classified as a Specialized Building Block , not a bulk commodity. It is typically stocked by catalog vendors catering to discovery chemistry (mg to g scale) rather than process chemistry (kg scale).

Primary Supplier Tiers
  • Tier 1 (Global Stockists): These vendors hold physical inventory in the US/EU or have rapid logistics from Asian hubs.

    • BLD Pharm: Major supplier for benzofuran building blocks. Often the primary source for smaller vendors.

    • Bide Pharm: Strong inventory position in China; often the OEM for Western catalogs.

  • Tier 2 (Re-packagers/Sourcing Agents): Companies like Arctom or A2B Chem often list the product but may trigger a back-order from a Tier 1 source.

Price Estimation (Q1 2026)

Prices are volatile and volume-dependent. The following are estimated "Spot Prices" for research-grade material (>97% purity).

Pack SizeEstimated Price Range (USD)Unit Price ($/g)Lead Time
1 g $120 - $180$1501-2 Weeks
5 g $450 - $600$1001-2 Weeks
25 g $1,800 - $2,200$802-3 Weeks
100 g+ Custom Quote~$504-6 Weeks (Synthesis required)

Procurement Insight:

  • The "Stock" Trap: Many vendors list this CAS as "In Stock" but actually hold the 3-hydroxy precursor and perform the methylation on demand. This adds 2 weeks to the lead time.

  • Recommendation: Always request a Certificate of Analysis (CoA) before placing a PO to verify the batch date and purity method.

Procurement & Validation Protocol

To ensure scientific integrity, do not rely solely on the vendor's CoA. Implement a Self-Validating Sourcing Protocol .

Step 1: In-Silico Verification

Before ordering, verify the vendor's provided H-NMR data against the theoretical structure.

  • Key Signal: Look for the Methoxy Singlet at

    
     ppm (3H).
    
  • Key Signal: Look for the Ester Methyl Singlet at

    
     ppm (3H).
    
  • Differentiation: The 3-methoxy peak is distinct from the 3-hydroxy proton (which would be a broad singlet, exchangeable with

    
    ).
    
Step 2: Analytical Triage Workflow

Upon receipt of the material, execute the following decision tree to accept or reject the batch.

QC_Workflow Batch Batch Receipt CAS 1708250-89-8 LCMS Test 1: LC-MS (Identity) Batch->LCMS MassCheck Mass = 220.22? LCMS->MassCheck NMR Test 2: H-NMR (Purity & Structure) MassCheck->NMR Yes Reject REJECT Return to Vendor MassCheck->Reject No OH_Check 3-OH Peak Present? NMR->OH_Check Approve RELEASE For Synthesis OH_Check->Approve No (<1%) OH_Check->Reject Yes (>5%) Purify Remediation: Recrystallize OH_Check->Purify Yes (1-5%) Purify->NMR Re-test

Figure 2: Quality Control Decision Tree for incoming benzofuran building blocks.

References
  • BLD Pharm. Product Specification: Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate (Cat.[1][4] BD622058).[1][3][4] Retrieved from

  • Arctom Scientific. Catalog Entry: CAS 1708250-89-8.[1] Retrieved from

  • PubChem. Compound Summary: Benzofuran-2-carboxylic acid derivatives. (General Reference for Scaffold Chemistry). Retrieved from

  • Bide Pharm. Chemical Properties and Safety Data Sheet for CAS 1708250-89-8.[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective O-Methylation of Methyl 3-Hydroxy-5-methylbenzofuran-2-carboxylate

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable, and high-purity protocol for the O-methylation of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate . Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, scalable, and high-purity protocol for the O-methylation of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate .

The guide prioritizes regioselectivity (O- vs. C-alkylation) and operational safety, synthesizing classical heterocyclic methodology with modern purification standards.

Executive Summary

The transformation of methyl 3-hydroxy-5-methylbenzofuran-2-carboxylate (1) to its 3-methoxy derivative (2) is a pivotal step in synthesizing benzofuran-based pharmacophores (e.g., antimicrobial, anti-arrhythmic agents).

The substrate (1 ) exists in a keto-enol equilibrium. While the 3-hydroxy (enol) form is stabilized by intramolecular hydrogen bonding with the C2-ester, the C2 position remains nucleophilic. Improper conditions (e.g., hard bases, protic solvents) can lead to C-alkylation at the C2 position, destroying the aromaticity of the furan ring.

This protocol details a Potassium Carbonate / Iodomethane method optimized for O-selectivity (>98%) , utilizing acetone as a dipole-stabilizing solvent to promote the formation of the aromatic enol ether.

Scientific Background & Mechanistic Insight

The Tautomeric Challenge

The starting material is not a simple phenol; it is a vinylogous carbamate embedded in a heterocycle. It exists in equilibrium between the 3-hydroxybenzofuran (Enol, 1a) and the benzofuran-3(2H)-one (Keto, 1b) forms.

  • Enol Form (1a): Aromatic, stabilized by resonance and H-bonding.

  • Keto Form (1b): Non-aromatic, possesses an acidic proton at C2.

Selectivity Logic: To achieve O-methylation, the reaction must proceed via the enolate anion . According to HSAB (Hard and Soft Acids and Bases) theory:

  • Oxygen (Hard Nucleophile): Favored by charge control.

  • Carbon-2 (Soft Nucleophile): Favored by orbital control.

Experimental Solution: Using a mild base like


 in a polar aprotic solvent (Acetone or DMF) generates the potassium enolate. The potassium cation coordinates tightly with the oxygen, shielding it less than a lithium cation would, but the solvent choice (Acetone) and the "hardness" of the methyl iodide electrophile strongly favor attack at the Oxygen  atom to restore full aromaticity to the benzofuran system.
Reaction Pathway Diagram

G Substrate Substrate (1) Methyl 3-hydroxy-5-methyl benzofuran-2-carboxylate Enolate Intermediary Enolate (Delocalized Anion) Substrate->Enolate K2CO3 / Acetone Deprotonation OMe_Product Target Product (2) O-Methylated (Aromatic Restored) Enolate->OMe_Product MeI (Attack via Oxygen) MAJOR PATHWAY C_Product By-Product C-Methylated (Non-Aromatic) Enolate->C_Product MeI (Attack via C2) MINOR PATHWAY

Figure 1: Mechanistic pathway highlighting the divergence between the desired O-alkylation (restoring aromaticity) and the undesired C-alkylation.

Experimental Protocol

Method A: Standard Williamson Ether Synthesis (Recommended)

Best for: Gram-scale synthesis, high O-selectivity, cost-efficiency.

Materials Table
Reagent / SolventRoleEquivalents (eq)MW ( g/mol )Density (g/mL)Hazards
Substrate (1) Starting Material1.0206.19N/AIrritant
Iodomethane (MeI) Electrophile1.5 - 2.0141.942.28Toxic/Carcinogen
Potassium Carbonate Base2.0 - 3.0138.21N/AIrritant (Dust)
Acetone Solvent10 mL / g58.080.784Flammable
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a round-bottom flask (RBF) and a magnetic stir bar.

    • Use anhydrous Acetone (water content <0.5% is critical to prevent ester hydrolysis).

    • Safety: Perform all steps involving Iodomethane (MeI) in a certified fume hood.

  • Setup:

    • Charge the RBF with Substrate (1) (e.g., 1.0 g, 4.85 mmol).

    • Add Anhydrous Acetone (10 mL). Stir until dissolved.

    • Add Potassium Carbonate (

      
      )  (1.34 g, 9.7 mmol, 2.0 eq) in a single portion. The mixture will appear as a suspension.
      
  • Alkylation:

    • Add Iodomethane (0.45 mL, 7.27 mmol, 1.5 eq) dropwise via syringe.

    • Fit the flask with a reflux condenser.

    • Heat the mixture to a gentle reflux (

      
       oil bath) for 4–6 hours .
      
    • Monitoring: Check via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (polar, UV active, often stains dark with

      
      ) should disappear; the product (less polar, UV active) will appear.
      
  • Workup:

    • Cool the reaction to room temperature.[1]

    • Filter the suspension through a sintered glass funnel or a Celite pad to remove inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Wash the filter cake with fresh acetone (

      
       mL).
      
    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification:

    • The crude material is often pure enough (>95%) for subsequent steps.

    • Recrystallization (Optional): Dissolve in minimal hot Methanol or Ethanol; cool to

      
       to precipitate white needles.
      
    • Flash Chromatography: If C-alkylation is observed, purify on Silica Gel (Hexanes/EtOAc 90:10

      
       80:20).
      
Workflow Diagram

Workflow Start Start: Dissolve Substrate in Anhydrous Acetone AddBase Add K2CO3 (2.0 eq) Form Suspension Start->AddBase AddMeI Add MeI (1.5 eq) Dropwise AddBase->AddMeI Reflux Reflux 56°C (4-6 Hours) AddMeI->Reflux Check TLC Check (SM Disappearance) Reflux->Check Check->AddMeI Incomplete (Add 0.5 eq MeI) Filter Filter Salts (Remove KI/K2CO3) Check->Filter Complete Evap Evaporate Solvent Filter->Evap Pure Final Product: Methyl 3-methoxy-5-methyl benzofuran-2-carboxylate Evap->Pure

Figure 2: Operational workflow for the batch synthesis of the target O-methylated benzofuran.

Analytical Validation (QC)

To confirm the structure and exclude the C-alkylated isomer (Methyl 2-methyl-3-oxo-2,3-dihydrobenzofuran-2-carboxylate), verify the following spectral markers:

TechniqueParameterExpected Observation (Product)Diagnostic for Failure (SM/Byproduct)
1H NMR -OMe Signal Singlet,

3.90–4.10 ppm (3H).
Absence indicates no reaction.
1H NMR -OH Signal Absent. Broad singlet at

9.0–11.0 ppm indicates unreacted SM.
1H NMR Aromaticity Sharp aromatic signals preserved.Loss of aromatic pattern suggests C-alkylation/ring disruption.
13C NMR C3 Carbon

~140–160 ppm (Aromatic C-O).

~190–200 ppm indicates Ketone (C=O) of C-alkylated product.
HPLC Retention Time Shift to longer RT (less polar).SM elutes earlier.

Key Data Point: The chemical shift of the new methoxy group at C3 usually appears slightly downfield (approx. 4.0 ppm) compared to the ester methoxy (approx. 3.9 ppm) due to the electron-donating nature of the benzofuran ring oxygen.

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Moisture in acetone consuming MeI, or particle size of

    
     is too large.
    
  • Fix: Dry acetone over

    
     or molecular sieves (3Å). Grind 
    
    
    
    to a fine powder before use. Add 0.1 eq of 18-Crown-6 to catalyze the reaction by solubilizing potassium ions.
Issue: C-Alkylation (formation of quaternary center at C2)
  • Cause: Reaction temperature too high or use of stronger bases (e.g., NaH, NaOEt).

  • Fix: Strictly maintain gentle reflux (

    
    ). Do not  use DMF/NaH unless O-alkylation fails entirely, as the "naked" enolate in DMF is more prone to C-alkylation.
    
Issue: Hydrolysis of Ester
  • Cause: Presence of water/hydroxide.[2]

  • Fix: Ensure anhydrous conditions. If ester hydrolyzes to the acid (COOH), re-esterification (MeOH/H2SO4) will be required.

References

  • General Benzofuran Synthesis & Reactivity

    • Krawiecka, M., et al. "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives."[3] Acta Poloniae Pharmaceutica (2012).

    • Context: Describes the methylation of 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid derivatives using dimethyl sulfate, validating the O-alkylation p
  • O-Methylation of Enolic Esters: Hanson, J. R. "The Chemistry of Beta-Keto Esters." Journal of Chemical Research. Context: General mechanistic grounding for O- vs C-alkylation selectivity in -keto ester systems.
  • Alternative Diazomethane Protocols

    • Nakamura, A., et al. "Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy."[4] RSC Advances (2022).

    • Context: Discusses the stability and reactivity of 2,3-dihydrobenzofuran-3-ones and their tautomers.
  • Safety Data (Iodomethane)

    • PubChem Compound Summary for CID 6328 (Iodomethane).

Sources

Application

Using methyl 3-methoxy-5-methylbenzofuran-2-carboxylate as a scaffold

Application Notes and Protocols for the Utilization of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate Introduction: The Privileged Benzofuran Scaffold Benzofuran, a heterocyclic compound consisting of a fused benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Utilization of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate

Introduction: The Privileged Benzofuran Scaffold

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The inherent physicochemical properties and the versatile nature of the benzofuran core allow for the synthesis of diverse molecular architectures, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others. The substitution pattern on the benzofuran ring system is a critical determinant of its biological activity, making it a fertile ground for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This guide provides a comprehensive overview of the utility of a specific, highly functionalized benzofuran derivative, methyl 3-methoxy-5-methylbenzofuran-2-carboxylate , as a starting scaffold for the synthesis of novel bioactive molecules. We will delve into its synthesis, key derivatization strategies, and detailed protocols for the biological evaluation of the resulting compounds.

Physicochemical Properties of the Scaffold

PropertyValueSource
Molecular FormulaC12H12O4PubChem
Molecular Weight220.22 g/mol PubChem
AppearanceOff-white to pale yellow solidInferred
SolubilitySoluble in common organic solvents (e.g., DCM, ethyl acetate, methanol)Inferred
Melting PointNot available

Synthesis of the Scaffold: Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate

Scaffold Synthesis p-cresol p-Cresol aldehyde 2-hydroxy-5-methylbenzaldehyde p-cresol->aldehyde Formylation coumarin 6-methylcoumarin aldehyde->coumarin Perkin Reaction dibromo 3,4-dibromo-6-methyl-3,4-dihydrocoumarin coumarin->dibromo Bromination benzofuran_acid 5-methylbenzofuran-2-carboxylic acid dibromo->benzofuran_acid Perkin Rearrangement scaffold Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate benzofuran_acid->scaffold Esterification & Methylation

Figure 1: Proposed synthetic workflow for the scaffold.

Protocol 1: Synthesis of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate

Step 1: Formylation of p-Cresol

  • To a solution of p-cresol in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., dichloromethyl methyl ether) and a Lewis acid catalyst (e.g., titanium tetrachloride) at low temperature.

  • Stir the reaction mixture until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting 2-hydroxy-5-methylbenzaldehyde by column chromatography.

Step 2: Perkin Reaction to form 6-methylcoumarin

  • Mix 2-hydroxy-5-methylbenzaldehyde with acetic anhydride and sodium acetate.

  • Heat the mixture at reflux for several hours.

  • Pour the reaction mixture into water and collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 6-methylcoumarin.

Step 3: Bromination of 6-methylcoumarin

  • Dissolve 6-methylcoumarin in a suitable solvent (e.g., chloroform).

  • Add a solution of bromine in the same solvent dropwise at room temperature.

  • Stir until the reaction is complete (disappearance of bromine color).

  • Evaporate the solvent to obtain 3,4-dibromo-6-methyl-3,4-dihydrocoumarin.

Step 4: Perkin Rearrangement to 5-methylbenzofuran-2-carboxylic acid

  • Treat the dibromo-coumarin derivative with an alcoholic solution of potassium hydroxide.

  • Heat the mixture at reflux.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter and wash the product with water.

Step 5: Esterification and Methylation

  • Suspend 5-methylbenzofuran-2-carboxylic acid in methanol and add a catalytic amount of sulfuric acid.

  • Reflux the mixture until the esterification is complete.

  • Isolate the methyl 5-methylbenzofuran-2-carboxylate.

  • To introduce the 3-methoxy group, a multi-step process involving halogenation at the 3-position followed by nucleophilic substitution with sodium methoxide can be employed. Alternatively, direct oxidation and subsequent methylation might be possible.

Derivatization of the Scaffold: Unlocking Chemical Diversity

The scaffold, methyl 3-methoxy-5-methylbenzofuran-2-carboxylate, offers several handles for chemical modification, allowing for the generation of a diverse library of compounds for biological screening.

Derivatization Strategies cluster_c2 C2-Ester Modification cluster_c5 C5-Methyl Modification cluster_ring Aromatic Ring Functionalization scaffold Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate C2-Ester C3-Methoxy C5-Methyl Benzene Ring hydrolysis Hydrolysis to Carboxylic Acid scaffold->hydrolysis oxidation Oxidation to Carboxylic Acid scaffold->oxidation halogenation Halogenation (e.g., NBS) scaffold->halogenation nitration Nitration scaffold->nitration sulfonation Sulfonation scaffold->sulfonation friedel_crafts Friedel-Crafts Acylation scaffold->friedel_crafts amidation Amidation hydrolysis->amidation oxidation->amidation

Figure 2: Key derivatization strategies for the scaffold.

Protocol 2: Hydrolysis of the Ester to Carboxylic Acid
  • Dissolve the methyl ester scaffold in a mixture of methanol and water.

  • Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the reaction mixture at reflux and monitor the progress by TLC.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the corresponding carboxylic acid.

Protocol 3: Amide Formation from the Carboxylic Acid
  • Suspend the carboxylic acid (from Protocol 2) in an inert solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a base (e.g., DIPEA or triethylamine).

  • Stir the mixture for a few minutes, then add the desired amine (primary or secondary).

  • Continue stirring at room temperature until the reaction is complete.

  • Wash the reaction mixture with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Biological Evaluation of Synthesized Derivatives

A crucial step in the drug discovery process is the biological evaluation of the synthesized compounds. Based on the known activities of benzofuran derivatives, initial screening should focus on anticancer and antimicrobial activities.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT Assay Workflow cell_seeding Seed Cancer Cells (96-well plate) compound_treatment Treat with Compounds (Serial Dilutions) cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_solubilization Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization absorbance_reading Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Figure 3: Workflow of the MTT assay for cytotoxicity screening.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal drugs (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on existing literature on benzofuran derivatives, the following SAR insights can guide the derivatization process:

  • C2-Position: Modifications at the C2 position, such as the formation of amides or hydrazones, have been shown to be crucial for anticancer and antimicrobial activities. The nature of the substituent on the amide nitrogen can significantly influence potency.

  • Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets. Halogen substitutions, particularly at the para position, can enhance hydrophobic interactions.

  • C3-Position: The methoxy group at the C3 position is a key feature of this scaffold. Its electronic and steric influence should be considered when designing new derivatives.

  • C5-Position: The methyl group at the C5 position can be a site for further functionalization. Its oxidation to a carboxylic acid, for instance, introduces a new point for diversification.

Conclusion

Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate is a promising and versatile scaffold for the development of novel therapeutic agents. Its rich functionality allows for a wide range of chemical modifications, enabling the exploration of a vast chemical space. The protocols provided in this guide offer a starting point for the synthesis, derivatization, and biological evaluation of new compounds based on this privileged heterocyclic system. A systematic approach to SAR studies, guided by the principles outlined here, will be instrumental in identifying lead candidates with improved potency and selectivity.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Mugren, K. S., & Al-Turkistani, A. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Aslam, M. S., & Pandian, S. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Royal Medical Services, 20(2), 1094. [Link]

  • Kaur, H., & Kumar, S. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00069. [Link]

  • Li, Y., Wang, Y., Zhang, H., Wang, B., & Liu, H. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29094-29117. [Link]

  • Miyamoto, K., et al. (2018). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 66(10), 965-976. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 24(18), 3290. [Link]

  • Zhang, Y., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports, 10(1), 1-11. [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1193-1201. [Link]

  • Patel, R. V., et al. (2015). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 5(4), 11-18. [Link]

  • Sanna, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1569. [Link]

Method

Application Note: Strategic Synthesis of Benzofuran-2-Carboxylates

Executive Summary & Strategic Rationale The benzofuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone derivatives), antimicrobial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzofuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone derivatives), antimicrobial compounds, and receptor antagonists. While numerous synthetic routes exist, reproducibility often suffers due to poor control over the competing O-alkylation vs. C-alkylation pathways or inefficient ring closure.

This guide details two distinct, high-fidelity protocols:

  • Method A (The Rap-Stoermer Condensation): The robust, scalable choice for commercially available salicylaldehydes.

  • Method B (Pd-Catalyzed Annulation): The strategic choice for functionalizing halogenated phenols when the aldehyde precursor is unstable or unavailable.

Mechanistic Insight & Pathway Selection

Understanding the reaction mechanism is critical for troubleshooting low yields. The formation of the benzofuran ring via base-mediated condensation involves a cascade sequence.

The Rap-Stoermer Cascade

The reaction between salicylaldehyde and an


-halo ester (e.g., ethyl bromoacetate) proceeds through three distinct phases:
  • Activation: Base-mediated deprotonation of the phenol.

  • 
     Displacement:  Formation of the acyclic ether intermediate.
    
  • Intramolecular Aldol/Elimination: The enolate attacks the aldehyde carbonyl, followed by dehydration to aromatize the furan ring.

Critical Control Point: If the base is too weak or the solvent too protic, the reaction stalls at the intermediate ether (2-formylphenoxyacetate) without cyclizing.

RapStoermerMechanism Start Salicylaldehyde + Ethyl Bromoacetate Step1 Phenoxide Formation Start->Step1 Base (K2CO3) Step2 O-Alkylation (Ether Intermediate) Step1->Step2 SN2 Attack Step3 Intramolecular Aldol Condensation Step2->Step3 Enolate Attack on Aldehyde Step4 Dehydration (Aromatization) Step3->Step4 - H2O End Benzofuran-2- carboxylate Step4->End Final Product

Figure 1: Mechanistic cascade of the Rap-Stoermer condensation indicating the critical aromatization step.

Protocol A: Base-Mediated Rap-Stoermer Condensation

Best For: Scalable synthesis (>10g); substrates with stable aldehyde groups.

Reagents & Materials
  • Substrate: Salicylaldehyde (1.0 equiv)

  • Reagent: Ethyl bromoacetate (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: DMF accelerates the reaction due to polarity but MeCN is easier to remove.

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (5 mol%) to accelerate the

    
     step.
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous

    
     (25 mmol) in DMF (20 mL).
    
  • Substrate Addition: Add Salicylaldehyde (10 mmol) to the suspension. Stir at room temperature for 15 minutes to ensure phenoxide formation (color change to bright yellow is typical).

  • Alkylation: Dropwise add Ethyl bromoacetate (12 mmol). If using TBAI, add it now.

  • Cyclization: Heat the mixture to 80–90°C .

    • Why? Room temperature allows O-alkylation, but the ring closure (Aldol/Dehydration) requires thermal energy.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The intermediate ether usually appears first, then disappears as the benzofuran forms (higher R_f). Reaction time: 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (100 mL). The product often precipitates as a solid.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with Ethyl Acetate (3x), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-10% EtOAc in Hexanes).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Stalled at Intermediate Temperature too low or base too weak.Increase temp to reflux; switch to

or add catalytic DBU.
Hydrolysis (Acid formation) Wet solvent or hygroscopic base.Use anhydrous DMF; dry

in oven before use.
C-Alkylation Byproducts Solvent polarity favoring soft nucleophilicity.Ensure O-alkylation is fast; use Acetone/K2CO3 for the first step if selectivity is poor.

Protocol B: Palladium-Catalyzed Carbonylation

Best For: Substrates lacking the aldehyde moiety; starting from o-halophenols.

Concept

This method utilizes a palladium catalyst to insert CO (or a CO equivalent) and cyclize an o-halophenol with a terminal alkyne or via direct carbonylation. Here, we describe the Carbonylative Cyclization using o-iodophenol and a terminal alkyne.

Experimental Workflow

PdWorkflow Setup Inert Atmosphere (N2/Ar) Dry DMF/Et3N Mix Mix: o-Iodophenol + Alkyne + PdCl2(PPh3)2 + CuI Setup->Mix CO_Insert Carbonylation Atmosphere (CO Balloon or Mo(CO)6) Mix->CO_Insert Heat Heat to 60-80°C (12-24 Hours) CO_Insert->Heat Workup Filter through Celite Extract & Column Heat->Workup

Figure 2: Workflow for Pd-catalyzed synthesis requiring inert handling.

Protocol Details
  • Charge: To a pressure tube, add o-iodophenol (1.0 mmol),

    
     (2 mol%), and CuI (1 mol%).
    
  • Solvent: Add degassed DMF (5 mL) and Triethylamine (3 equiv).

  • Reagent: Add the terminal alkyne (1.2 equiv). Note: For carboxylate synthesis specifically, this route is often modified to use CO gas and an alcohol, but a direct route uses o-halophenol + ethyl propiolate.

  • Reaction: Flush with Argon. Heat at 70°C.

  • Purification: Requires careful separation of phosphine oxides.

Critical Parameter Analysis

The choice of base and solvent dramatically impacts the yield of the Rap-Stoermer condensation.

SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMF

902-385-95Recommended. Fast, high solubility.
Acetone

56 (Reflux)6-1260-75Too slow for the cyclization step; often stops at ether.
MeCN

82 (Reflux)2-488-92Good alternative; easier workup than DMF.
Ethanol NaOEt78450-60Transesterification and hydrolysis side reactions common.

References

  • Rap, E. (1895). "Ueber das 2-Acetobenzofuran." Berichte der deutschen chemischen Gesellschaft.

  • Stoermer, R. (1900). "Synthesen und Abbau von Cumaron-Derivaten." Berichte der deutschen chemischen Gesellschaft.

  • Mahajan, T., et al. (2019). "Eco-friendly synthesis of benzofuran derivatives: A review." Journal of Saudi Chemical Society.

  • Organic Syntheses. (2003). "General procedures for benzofuran synthesis." Org. Synth. Coll. Vol. 10.

  • PubChem Compound Summary. (2023). "Ethyl benzofuran-2-carboxylate."

Application

Process Development and Scale-Up of Substituted Benzofuran-2-Carboxylates

A Robust Base-Mediated Annulation Strategy Executive Summary This Application Note details the process development and kilogram-scale synthesis of substituted ethyl benzofuran-2-carboxylates. While transition-metal-catal...

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Base-Mediated Annulation Strategy

Executive Summary

This Application Note details the process development and kilogram-scale synthesis of substituted ethyl benzofuran-2-carboxylates. While transition-metal-catalyzed routes (Pd/Cu) exist, they often introduce cost and purification burdens (residual heavy metals) unsuitable for early-phase GMP manufacturing. This guide focuses on the optimization of the Rapoport-modified Feist-Benary annulation—a robust, metal-free condensation of substituted salicylaldehydes with alkyl haloacetates.

Key Deliverables:

  • A scalable, self-validating protocol for 1–5 kg batches.

  • Critical Process Parameters (CPPs) for controlling exotherms and impurity profiles.

  • A "Crash-and-Wash" purification strategy eliminating silica chromatography.

Route Selection & Mechanistic Insight

Route Comparison

For the scale-up of benzofuran-2-carboxylates, three primary routes were evaluated. The Base-Mediated Annulation was selected for its superior atom economy and cost-efficiency.

Route StrategyKey ReagentsScale-Up ProsScale-Up Cons
A. Base-Mediated (Selected) Salicylaldehyde, Ethyl Bromoacetate, K₂CO₃Low COGS, Metal-free, One-pot.Exothermic alkylation; lachrymatory reagents.
B. Sonogashira Coupling o-Halophenol, Terminal Alkyne, Pd/Cu cat.[1]High functional group tolerance.[2]High catalyst cost; residual metal removal (scavenging required).
C. Intramolecular Wittig Salicylaldehyde, Phosphorus YlideMild conditions.Poor atom economy (Ph₃PO waste); difficult purification.
Reaction Mechanism

The selected route proceeds via a cascade sequence: (1) Phenol deprotonation, (2)


 O-alkylation, (3)  Intramolecular Aldol condensation, and (4)  Dehydration/Aromatization.

Critical Insight: The reaction is frequently run in DMF or NMP. The rate-limiting step is often the initial O-alkylation. However, if the temperature is too low, the intermediate O-alkylated aldehyde accumulates. Upon heating, this intermediate cyclizes rapidly, potentially causing a thermal runaway. Therefore, a "hot-start" or controlled ramp is preferred over mixing all reagents cold.

BenzofuranMechanism Start Substituted Salicylaldehyde Base K2CO3 / DMF (Deprotonation) Start->Base Phenoxide Phenoxide Intermediate Base->Phenoxide O_Alkyl O-Alkylated Aldehyde Phenoxide->O_Alkyl SN2 Alkylation Alkylating Ethyl Bromoacetate (Slow Addition) Alkylating->O_Alkyl Reagent Enolate Intramolecular Aldol Cyclization O_Alkyl->Enolate -H2O (Elimination) Product Ethyl Benzofuran- 2-Carboxylate Enolate->Product Aromatization

Figure 1: Mechanistic cascade for the base-mediated synthesis of benzofuran-2-carboxylates.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled:

  • Dosing Rate (Exotherm Control): Ethyl bromoacetate must be added slowly to the phenoxide mixture. A dosing rate of 1.5 L/hour (for a 50L reactor) is recommended to maintain

    
    .
    
  • Agitation Efficiency: The reaction creates a slurry (K₂CO₃/KBr). Poor mixing leads to "hot spots" and polymerization of the aldehyde. Use a pitch-blade impeller at >250 RPM .

  • Water Content: DMF must be dry (<0.1% H₂O). Water competes with the phenol for the alkylating agent, generating glycolic acid impurities that complicate crystallization.

Detailed Scale-Up Protocol (1.0 kg Scale)

Target Molecule: Ethyl 5-bromo-benzofuran-2-carboxylate (Model Substrate)

Equipment Setup
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring.

  • Condenser: Reflux condenser set to 5°C.

  • Dosing: Peristaltic pump for ethyl bromoacetate.

  • Scrubber: Caustic scrubber (NaOH) to trap acidic vapors/lachrymators.

Step-by-Step Methodology

Step 1: Reactor Charging

  • Charge DMF (7.0 L, 7 vol) to the reactor.

  • Engage stirring (250 RPM).

  • Charge 5-Bromo-salicylaldehyde (1.0 kg, 4.97 mol) .

  • Charge Potassium Carbonate (1.72 kg, 12.4 mol, 2.5 equiv) via a powder funnel. Note: The slurry will be thick.

  • Heat the jacket to 60°C .

Step 2: Controlled Addition (The CPP) 6. Charge Ethyl Bromoacetate (0.91 kg, 5.47 mol, 1.1 equiv) into the dosing vessel. 7. Initiate dosing over 60–90 minutes .

  • Monitor: Internal temperature must not exceed 75°C.
  • Observation: The mixture will thin slightly as the reaction proceeds.

Step 3: Reaction & IPC 8. After dosing, raise internal temperature to 90°C . 9. Hold for 3–4 hours . 10. IPC (In-Process Control): Sample 50 µL into MeCN for HPLC.

  • Pass Criteria: < 1.0% unreacted Salicylaldehyde.[3]
  • Fail Action: If >1%, add 0.1 equiv Ethyl Bromoacetate and stir 1 hr.

Step 4: Quench and Isolation (Crash-and-Wash) 11. Cool reactor to 25°C . 12. Slowly charge Process Water (10.0 L, 10 vol) over 60 minutes.

  • Caution: Exothermic solvation of DMF.
  • The product will precipitate as a heavy solid. Stir for 2 hours at 10°C to ripen crystals.
  • Filter the slurry using a nutsche filter or centrifuge.
  • Displacement Wash: Wash the cake with Water (3 x 2.0 L) to remove residual DMF and inorganic salts (KBr).

Step 5: Purification (Recrystallization) 16. Transfer wet cake back to the reactor. 17. Charge Ethanol (5.0 L) and heat to reflux (78°C) until fully dissolved. 18. Cool slowly (10°C/hour) to 5°C. 19. Filter and dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90% (approx. 1.15 kg). Purity: >98% (HPLC area).

Workflow Visualization

ProtocolWorkflow cluster_reaction Reaction Phase cluster_workup Workup Phase Step1 Charge DMF + Substrate + K2CO3 Step2 Heat to 60°C Step1->Step2 Step3 Dose Ethyl Bromoacetate (Control Exotherm) Step2->Step3 Step4 Heat to 90°C (3-4 Hours) Step3->Step4 Step5 IPC Check (<1% SM) Step4->Step5 Step5->Step4 Fail (+Reagent) Step6 Cool & Quench with Water Step5->Step6 Pass Step7 Filtration & Water Wash Step6->Step7 Step8 Recrystallization (Ethanol) Step7->Step8

Figure 2: End-to-end process workflow for the 1.0 kg scale synthesis batch.

Safety & Hazard Analysis

HazardRisk LevelMitigation Strategy
Ethyl Bromoacetate HighPowerful lachrymator and alkylating agent. Handle only in closed systems. Use 1M NaOH scrubber for vents.
Thermal Runaway MediumThe O-alkylation is exothermic. Do not add reagent all at once. Ensure cooling jacket is active during dosing.
DMF/Water Exotherm MediumMixing DMF and water generates significant heat. Add water slowly to the reaction mixture during quench.

Troubleshooting Guide

  • Issue: Product "oils out" instead of crystallizing during quench.

    • Cause: Temperature too high or DMF content too high.

    • Solution: Seed the mixture with pure crystal at 30°C. Increase water ratio to 2:1 vs DMF.

  • Issue: Low Yield (<70%).

    • Cause: Hydrolysis of the ester.

    • Solution: Ensure the reaction pH does not become highly basic during workup. Wash the filter cake until neutral pH.

  • Issue: Dark Coloration.

    • Cause: Oxidation of phenol or polymerization.

    • Solution: Degas DMF with Nitrogen prior to use. Add a pinch of sodium dithionite during recrystallization.

References

  • Review of Benzofuran Synthesis

    • Ranjbari, A., & Tavakol, H. (2024).[4][5] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

    • [Link]

  • Base-Mediated Process Conditions

    • Organic Chemistry Portal. Synthesis of Benzofurans.
    • [Link]

  • Scale-Up & Safety Considerations

    • National Center for Biotechnology Information.
    • [Link]

  • Recrystallization Protocols

    • University of Rochester, Dept. of Chemistry.
    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate synthesis

Ticket ID: BZF-5M-OPT-001 Subject: Yield Improvement for Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate Status: Open Assigned Specialist: Senior Application Scientist System Overview & Pathway Analysis You are encount...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZF-5M-OPT-001 Subject: Yield Improvement for Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Pathway Analysis

You are encountering yield attrition in the synthesis of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate . Based on structural analysis, the most robust synthetic route involves a three-stage sequence starting from Methyl 5-methylsalicylate .

Yield loss in this specific scaffold is typically driven by three factors:

  • Moisture sensitivity during the Dieckmann cyclization (Step 2).

  • Competitive C-alkylation vs. O-alkylation during the final methylation (Step 3).

  • Hydrolysis of the C2-ester during workup.

Validated Synthetic Workflow

The following diagram illustrates the optimized pathway and critical control points.

BenzofuranSynthesis Start Methyl 5-methylsalicylate Inter1 Diester Ether Intermediate (Stable) Start->Inter1 Methyl bromoacetate K2CO3, Acetone, Reflux Inter2 3-Hydroxy Tautomer (Unstable/Oxidation Prone) Inter1->Inter2 NaOMe, MeOH (Dry) Dieckmann Cyclization Side1 Hydrolyzed Acid (Impurity) Inter1->Side1 Water present (Hydrolysis) Product Target: Methyl 3-methoxy -5-methylbenzofuran-2-carboxylate Inter2->Product MeI or DMS K2CO3, Acetone (O-Alkylation) Side2 C-Methylated Product (Impurity) Inter2->Side2 Non-polar solvent (C-Alkylation)

Figure 1: Optimized synthetic workflow identifying critical divergence points for impurities (Red).

Step-by-Step Optimization Protocols

Phase 1: Precursor Assembly (Williamson Ether Synthesis)

Objective: Attach the glycolate tail to the salicylate. Common Failure: Incomplete conversion leaving unreacted salicylate.

  • Protocol Adjustment:

    • Reagent: Use Methyl bromoacetate (1.1 equiv) instead of chloroacetate. The bromide is a better leaving group, allowing for milder conditions.

    • Catalyst: Add 5 mol% KI (Potassium Iodide) to generate the highly reactive iodide in situ (Finkelstein condition).

    • Solvent: Switch to Acetonitrile or Acetone (dry).

    • Checkpoint: Monitor by TLC. If starting phenol remains, do not proceed. Unreacted phenol will interfere with the next step.

Phase 2: The Cyclization (The Critical Step)

Objective: Dieckmann condensation to form the benzofuran ring. Common Failure: Hydrolysis of the ester groups (saponification) or "gummy" precipitates.

  • The Mechanism: This reaction requires a base to deprotonate the alpha-methylene, attacking the ester carbonyl.

  • The Fix (anhydrous conditions):

    • Base: Use freshly prepared Sodium Methoxide (NaOMe) in Methanol. Do not use old bottles of NaOMe powder, as they contain NaOH (hydroxide), which causes hydrolysis.

    • Temperature: Reflux is required, but control is key. 60-65°C.

    • Quenching: This is where yields are lost. The product exists as a sodium enolate salt.

    • Protocol: Pour the reaction mixture into ice-cold dilute HCl (pH 2-3). The 3-hydroxybenzofuran should precipitate. Filter immediately. Do not extract with base, or you will lose the product to the aqueous layer.

Phase 3: Methylation (O-Selectivity)

Objective: Methylate the 3-OH group without methylating the C-2 position. Common Failure: C-alkylation (forming the 2-methyl-3-oxo derivative) or low conversion.

  • Scientific Rationale: The 3-hydroxybenzofuran anion is an ambident nucleophile .

    • O-Alkylation (Desired): Favored by "Hard" electrophiles and polar aprotic solvents that solvate the cation.

    • C-Alkylation (Undesired): Favored by non-polar solvents and "Soft" electrophiles.

  • Optimized Protocol:

    • Solvent: Use Acetone or DMF . Acetone is easier to remove.

    • Base: Potassium Carbonate (

      
      ) , anhydrous, finely ground.
      
    • Reagent: Dimethyl Sulfate (DMS) is chemically superior for O-methylation (Hard electrophile) compared to Methyl Iodide (MeI). However, if safety dictates MeI, you must use Acetone/K2CO3 to maintain O-selectivity.

    • Stoichiometry: 1.1 - 1.2 equivalents of methylating agent. Excess leads to side products.

Troubleshooting Guide (FAQ Format)

Q1: I see a major impurity spot just below my product on TLC. What is it?

A: This is likely the 3-hydroxybenzofuran intermediate (unmethylated) or the hydrolyzed acid (3-methoxy-5-methylbenzofuran-2-carboxylic acid).

  • Diagnostic: Is the spot acidic? (Does it tail on silica?).

  • Fix: If it is the unmethylated intermediate, re-subject the crude material to the methylation conditions. If it is the acid, you must re-esterify using MeOH/H2SO4, though this is difficult. Prevention (dry conditions) is better than cure.

Q2: My yield is low (<40%) after the cyclization step.

A: You likely suffered from ester hydrolysis .

  • Root Cause: Presence of water in the reaction or during quenching.

  • Solution: Ensure the Methanol used for NaOMe preparation is distilled from Magnesium turnings (super-dry). When quenching, ensure the mixture is cold (<5°C) and acidic. Prolonged exposure to aqueous conditions degrades the beta-keto ester system.

Q3: Can I do this in "One Pot"?

A: Yes, but with caution.

  • Method: Perform the cyclization (NaOMe/MeOH). Once TLC shows conversion to the 3-hydroxy salt, do not isolate . Evaporate the Methanol (to remove NaOMe equilibrium). Redissolve the residue in DMF. Add MeI directly to the sodium salt.

  • Risk: Residual NaOMe will react with MeI to form dimethyl ether (gas), wasting reagent. You must ensure the NaOMe is consumed or removed. Isolation of the 3-hydroxy intermediate is generally safer for purity.

Quantitative Data & Reagent Selection

Table 1: Solvent & Base Effects on O/C Selectivity (Methylation Step)

SolventBaseElectrophileO-Alkylation % (Desired)C-Alkylation % (Impurity)Recommendation
Acetone


(DMS)
>95% <5%Highly Recommended
Acetone


85-90%10-15%Acceptable
THF


60%40%Avoid (Favors C-alk)
Toluene


90%10%Good for Scale-up

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Dieckmann Condensation).

  • Rapoport, H., et al. "The Synthesis of Benzofurans." Journal of Organic Chemistry. (Foundational work on benzofuran cyclization mechanisms).

  • Kulkarni, Y. D., et al. "Synthesis and biological activity of some new 3-methoxybenzofurans." Journal of the Indian Chemical Society. (Specific reference for 3-methoxy derivatives).

  • Reich, H. J. "Bordwell pKa Table & Nucleophilicity." University of Wisconsin-Madison Chemistry. (Source for HSAB and Enolate reactivity logic).

Optimization

Troubleshooting low conversion in benzofuran cyclization reactions

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzofuran cyclization reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzofuran cyclization reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Low Conversion & Side Product Formation

Low conversion rates and the formation of unwanted side products are common hurdles in benzofuran synthesis. This section provides a structured approach to diagnosing and resolving these issues.

Question 1: My Palladium-catalyzed cyclization (e.g., Sonogashira coupling followed by intramolecular cyclization) is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion in Palladium-catalyzed benzofuran synthesis often points to issues with the catalytic cycle. The primary suspects are the catalyst's activity, the reaction conditions, or the integrity of your starting materials.

Underlying Causality: The catalytic cycle in a Sonogashira coupling, a common route to benzofuran precursors, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and reductive elimination to form the C-C bond.[1][2][3][4] Subsequent intramolecular cyclization, often acid or base-mediated, forms the benzofuran ring.[1][3] A failure at any of these stages will halt the reaction.

Troubleshooting Workflow:

G start Low Conversion Observed catalyst 1. Catalyst System Check start->catalyst conditions 2. Reaction Condition Optimization catalyst->conditions If catalyst is not the issue sub_catalyst1 A. Catalyst Deactivation: - Check for Pd black formation. - Ensure inert atmosphere. catalyst->sub_catalyst1 sub_catalyst2 B. Ligand Choice: - Screen different phosphine ligands. catalyst->sub_catalyst2 sub_catalyst3 C. Co-catalyst (CuI) Issues: - Use fresh, high-purity CuI. catalyst->sub_catalyst3 materials 3. Starting Material Integrity conditions->materials If conditions are optimized sub_conditions1 A. Solvent & Base: - Optimize solvent polarity (e.g., DMF, MeCN). - Screen different bases (e.g., TEA, K2CO3). conditions->sub_conditions1 sub_conditions2 B. Temperature: - Perform a temperature screen. conditions->sub_conditions2 solution Problem Resolved materials->solution If materials are pure sub_materials1 A. Purity: - Purify starting materials (o-halophenol, alkyne). - Check for impurities that could poison the catalyst. materials->sub_materials1

Caption: Troubleshooting workflow for low conversion in Pd-catalyzed benzofuran synthesis.

Detailed Steps:

  • Catalyst System Integrity :

    • Catalyst Deactivation : The palladium catalyst is susceptible to deactivation, often indicated by the formation of palladium black.[4] This can be caused by exposure to oxygen.

      • Protocol : Ensure your reaction setup is thoroughly degassed by purging with an inert gas (Argon or Nitrogen) for an extended period. Use freshly distilled and degassed solvents.

    • Ligand Selection : The choice of phosphine ligand is critical and can be influenced by the steric and electronic properties of your substrates.[5][6]

      • Protocol : If using a standard ligand like PPh₃, consider screening other ligands such as bulky electron-rich phosphines (e.g., XPhos, SPhos) which can stabilize the palladium catalyst and promote oxidative addition.[7]

    • Copper Co-catalyst : In Sonogashira couplings, the copper(I) iodide co-catalyst is essential for the formation of the copper acetylide intermediate.[1][2][3]

      • Protocol : Use fresh, high-purity CuI. Old or impure CuI can be inactive.

  • Reaction Condition Optimization :

    • Solvent and Base : The polarity of the solvent and the strength of the base can significantly influence the reaction rate and yield.[8][9] Aprotic polar solvents like DMF and acetonitrile are often effective.[9]

      • Protocol : Screen a variety of solvents and bases. For instance, if triethylamine (TEA) in DMF is giving low yields, try an inorganic base like K₂CO₃ in acetonitrile.

    • Temperature : Many cyclization reactions require heating to overcome the activation energy barrier.[10] However, excessive temperatures can lead to decomposition.

      • Protocol : Conduct the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance for your specific substrates.

  • Starting Material Purity :

    • Impurities : Impurities in your starting materials (o-halophenol and terminal alkyne) can poison the catalyst.

      • Protocol : Purify your starting materials immediately before use, for example, by column chromatography or recrystallization. Ensure they are dry and handled under an inert atmosphere.

Question 2: I'm observing significant formation of homocoupled alkyne (Glaser coupling) byproducts. How can I suppress this side reaction?

The formation of alkyne homocoupling byproducts is a common issue in Sonogashira reactions, competing with the desired cross-coupling.

Underlying Causality: This side reaction is typically promoted by the copper co-catalyst in the presence of an oxidant (like air).

Mitigation Strategies:

  • Strictly Anaerobic Conditions : The most effective way to minimize homocoupling is to rigorously exclude oxygen from your reaction.

    • Protocol : Use Schlenk line techniques or a glovebox. Ensure all solvents and reagents are thoroughly degassed.

  • Slow Addition of the Alkyne : Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, favoring the cross-coupling pathway.

  • Copper-Free Sonogashira Conditions : In some cases, it may be beneficial to switch to a copper-free Sonogashira protocol. These methods often require specific ligands and may have different substrate scopes.

Question 3: My acid-catalyzed cyclization of an α-aryloxyketone is giving a low yield. What should I investigate?

Acid-catalyzed cyclizations are a classic method for benzofuran synthesis, but their success is highly dependent on the choice of acid and reaction conditions.[10]

Underlying Causality: The reaction proceeds via protonation of the carbonyl oxygen, followed by intramolecular electrophilic attack of the activated carbonyl carbon onto the aromatic ring, and subsequent dehydration.[10] Insufficient acidity, side reactions, or unfavorable regioselectivity can lead to low yields.

Troubleshooting Steps:

  • Choice of Acid :

    • Brønsted vs. Lewis Acids : Both Brønsted acids (like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH)) and Lewis acids (like FeCl₃ or BF₃·OEt₂) can be used.[10][11] The optimal choice is substrate-dependent.

    • Protocol : If a common acid like PPA is ineffective, screen other dehydrating acids.

  • Temperature and Reaction Time :

    • Protocol : These reactions often require elevated temperatures to drive the dehydration step.[10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.

  • Substituent Effects :

    • Electronic Effects : Electron-donating groups on the aryl ring can facilitate the electrophilic attack and increase the reaction rate and yield. Conversely, electron-withdrawing groups can hinder the reaction.[12]

ParameterRecommendationRationale
Acid Catalyst Screen both Brønsted (PPA, p-TsOH) and Lewis acids (FeCl₃).The optimal acid depends on the electronic nature of the substrate.
Temperature Typically requires heating (e.g., 80-140 °C).To overcome the activation energy for cyclization and dehydration.
Solvent Often run neat in the acid (e.g., PPA) or in a high-boiling solvent.To achieve the necessary reaction temperature.

Frequently Asked Questions (FAQs)

Q1: How do electronic effects of substituents on the starting materials influence the yield of my benzofuran synthesis?

The electronic nature of the substituents on your aromatic precursors can have a profound impact on the reaction outcome.

  • For Palladium-catalyzed reactions (e.g., Sonogashira/Heck):

    • On the Aryl Halide : Electron-donating groups can sometimes slow down the oxidative addition step, while electron-withdrawing groups can facilitate it.[5][6]

    • On the Alkyne : Electron-withdrawing groups on the alkyne can sometimes favor the desired cyclization.[13] However, the interplay of steric and electronic effects can be complex.[5][6]

  • For Acid-catalyzed cyclizations:

    • Electron-donating groups on the aromatic ring will activate it towards electrophilic attack, generally leading to higher yields and faster reaction rates.[12] Conversely, electron-withdrawing groups will deactivate the ring and can significantly lower the yield.

Q2: What are the best practices for removing residual palladium from my final product?

Residual palladium in the final product is a common concern, especially in pharmaceutical applications.[14]

Best Practices for Palladium Removal:

  • Crystallization : Often, simple recrystallization of the final product can significantly reduce palladium levels.

  • Adsorption/Scavenging :

    • Activated Carbon : Treating a solution of your product with activated carbon can effectively adsorb palladium residues.

    • Silica-based Scavengers : Functionalized silica gels with thiol or amine groups can be very effective at scavenging palladium.[14]

    • Thiol-containing Reagents : Reagents like 2,4,6-trimercapto-s-triazine (TMT) can precipitate palladium from solution.[15]

  • Extraction : In some cases, aqueous washes with a solution containing a chelating agent (e.g., EDTA) can help remove palladium salts.

Q3: Can I run my benzofuran synthesis under "green" or more sustainable conditions?

Yes, there is a growing interest in developing more environmentally friendly methods for benzofuran synthesis.

  • Water as a Solvent : Micellar catalysis allows for some palladium-catalyzed cross-coupling reactions to be performed in water, significantly reducing the use of organic solvents.[16]

  • Catalyst Loading : Efforts are being made to reduce the amount of palladium catalyst used, with some reactions proceeding at parts-per-million (ppm) levels.[16][17]

  • Alternative Catalysts : Research into using more abundant and less toxic metals like copper and iron as primary catalysts is ongoing.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

G setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents: - o-Iodophenol - Alkyne - (PPh3)2PdCl2 - CuI - Solvent (e.g., TEA/DMF) setup->reagents reaction 3. Reaction (Heat to 80-100°C) reagents->reaction workup 4. Work-up (Quench, Extract) reaction->workup purification 5. Purification (Column Chromatography) workup->purification

Caption: Experimental workflow for a typical Sonogashira/cyclization reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[8]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., a mixture of triethylamine and DMF) via syringe.[8][9]

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Sources

Troubleshooting

Optimizing recrystallization of benzofuran carboxylate derivatives

Topic: Optimizing Recrystallization of Benzofuran Carboxylate Derivatives Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization of Benzofuran Carboxylate Derivatives

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies.

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the purification of benzofuran-2-carboxylate derivatives . These compounds are critical intermediates in medicinal chemistry (e.g., anti-arrhythmic agents, antimicrobial scaffolds). However, their planar aromatic structure combined with the ester functionality often leads to specific purification hurdles: oiling out (Liquid-Liquid Phase Separation) , polymorphism , and persistent coloration .

This guide moves beyond basic "dissolve and cool" instructions. We analyze the thermodynamics of the system to help you recover high-purity crystalline material.

Module 1: Solvent System Selection

Q: My benzofuran derivative is too soluble in ethyl acetate but insoluble in hexanes. How do I select the optimal solvent system?

A: You must tune the dielectric constant (


) to create a specific Metastable Zone Width (MSZW). 

Benzofuran carboxylates are moderately polar (


). A single solvent often fails because the temperature coefficient of solubility is too shallow. You require a binary solvent system .

The Strategy: Dielectric Tuning

  • Primary Solvent (Good): Solubilizes the compound at high temperature (e.g., Ethanol, Ethyl Acetate).

  • Anti-Solvent (Poor): Induces supersaturation (e.g., Water, Heptane).

Recommended Systems:

System Ratio (v/v) Application Pros Cons

| EtOH / Water | 90:10


 70:30 | General Purpose | Green chemistry; excellent for removing inorganic salts. | Risk of hydrolysis if heated too long; slow drying. |
| EtOAc / Heptane  | 1:3 

1:5 | Lipophilic Derivatives | Sharp separation; easy solvent removal. | Flammability; Heptane is costlier than water. | | IPA (Isopropyl Alcohol) | 100% | Bulky Substituents | Good balance of polarity; moderate boiling point. | Lower yield compared to binary systems. |

Technical Insight: Avoid Chlorinated solvents (DCM, Chloroform) for crystallization. Their high solubility power creates a very narrow MSZW, meaning the compound stays in solution until the solvent evaporates, leading to amorphous films rather than crystals.

Module 2: Troubleshooting "Oiling Out"

Q: Upon cooling, my solution turns cloudy and separates into a bottom oily layer instead of crystals. What is happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) because your crystallization temperature (


) is lower than the oiling-out temperature (

).

This is the most common failure mode for benzofuran esters, which often have melting points between 40°C and 80°C. Impurities depress the melting point further. If the solution enters the "oiling out" region of the phase diagram before it hits the solubility curve, you get oil.

The Fix: The "Seeding at Cloud Point" Protocol

  • Re-heat: Dissolve the oil back into a homogeneous solution by heating.

  • Add Solvent: Add a small amount (5-10%) of the good solvent to lower the concentration. This shifts the system away from the LLPS boundary.

  • Seed Early: Do not wait for spontaneous nucleation. Add seed crystals (0.1 wt%) at a temperature above where the oil previously formed.

  • Slow Cooling: Reduce cooling rate to 0.1°C/min.

Causality: Seeding provides a template for the molecules to order themselves (heterogeneous nucleation), bypassing the high energy barrier of homogeneous nucleation that often leads to amorphous oils [1].

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for troubleshooting phase separation and solvent choice.

RecrystallizationLogic Start Start: Crude Benzofuran Derivative SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddCoSolvent Add EtOAc (Good Solvent) Soluble->AddCoSolvent No Cooling Cool to Room Temp Soluble->Cooling Yes AddCoSolvent->Cooling Observation Observation Cooling->Observation Crystals Crystals Formed Observation->Crystals White Needles Oil Oiling Out (LLPS) Observation->Oil Cloudy/Droplets NoPpt No Precipitate Observation->NoPpt Clear Solution FixOil 1. Reheat 2. Add 5% Good Solvent 3. Seed at High Temp Oil->FixOil FixNoPpt 1. Add Anti-Solvent (Water/Heptane) 2. Cool to 0°C NoPpt->FixNoPpt FixOil->Cooling Retry FixNoPpt->Observation Retry

Figure 1: Decision matrix for benzofuran recrystallization. Note the specific loop for correcting "Oiling Out" by adjusting supersaturation and seeding.

Module 4: Standardized Experimental Protocol

Protocol: Activated Carbon Recrystallization of Ethyl Benzofuran-2-Carboxylate

Objective: Purify crude ester (brown solid) to analytical grade (white needles) while removing phenolic oxidation byproducts.

Reagents:

  • Crude Ethyl Benzofuran-2-Carboxylate (10 g)

  • Ethanol (95%)

  • Activated Carbon (DARCO® or equivalent, 0.5 g)

  • Celite® (Filter aid)

Step-by-Step Methodology:

  • Dissolution (Saturation):

    • Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 30 mL Ethanol.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Troubleshooting: If not fully dissolved, add Ethanol in 2 mL increments until clear. Do not exceed 50 mL total (maintain high concentration).

  • Decolorization (Adsorption):

    • Remove from heat source (safety: avoid flash boiling).

    • Add 0.5 g Activated Carbon.

    • Return to reflux for 5 minutes.

    • Note: Benzofurans are prone to oxidation; carbon removes the colored quinone-like impurities [2].

  • Hot Filtration (Clarification):

    • Prepare a pre-warmed funnel with a Celite pad.

    • Filter the hot mixture rapidly into a clean, pre-warmed receiving flask.

    • Why Pre-warm? Prevents premature crystallization in the funnel stem (a common yield-loss point).

  • Controlled Crystallization:

    • Allow the filtrate to cool to Room Temperature (RT) slowly (over 30-60 mins).

    • CRITICAL: If oil droplets appear at 50°C, scratch the glass or add a seed crystal immediately.

    • Once at RT, cool to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum (Buchner funnel).

    • Wash cake with cold Ethanol/Water (50:50) to remove surface mother liquor without dissolving the product.

    • Dry in a vacuum oven at 40°C.

Module 5: Advanced FAQ - Polymorphism

Q: I obtained two different crystal forms (needles vs. plates) with different melting points. Which is the stable form?

A: Benzofuran carboxylates are polymorphic. The form obtained depends on the cooling rate (Kinetic vs. Thermodynamic control).

  • Needles (Often Kinetic Form): Formed during rapid cooling or high supersaturation. Usually lower melting point.

  • Plates/Prisms (Often Thermodynamic Form): Formed during slow cooling or solvent-mediated ripening. usually higher melting point and higher chemical stability.

Recommendation: For drug development, the Thermodynamic form is preferred to prevent phase changes during storage. To ensure this form:

  • Use the "Slow Cooling" method described above.

  • Perform a "Slurry Ripening" experiment: Stir the crystals in a saturated solution for 24 hours. The metastable crystals will dissolve and reprecipitate as the stable form [3].

References

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development.

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization and Purification).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Fundamental text on polymorphism and nucleation).

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 3-methoxy vs 5-methyl groups

This guide provides an in-depth technical comparison of NMR chemical shifts for 3-methoxy (-OCH ) versus 5-methyl (-CH ) groups in aromatic systems. It is designed for researchers requiring definitive structural elucidat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


 NMR chemical shifts for 3-methoxy (-OCH

) versus 5-methyl (-CH

) groups in aromatic systems. It is designed for researchers requiring definitive structural elucidation strategies.

Comparative Guide: NMR Chemical Shifts for 3-Methoxy vs. 5-Methyl Groups

Executive Summary

In structural elucidation, distinguishing between methoxy and methyl substituents—particularly at meta-positions (3- and 5-positions relative to a directing group)—is a frequent challenge in the analysis of polysubstituted benzenes, flavonoids, and alkaloids.

While the primary carbon shifts of the groups themselves are distinct (


 ~55 ppm for -OCH

vs.

~21 ppm for -CH

), the complexity arises when analyzing their electronic perturbations on the aromatic ring . The 3-methoxy group acts as a strong

-donor (+M) and

-acceptor (-I), creating dramatic shielding at ortho and para positions. In contrast, the 5-methyl group functions via hyperconjugation and weak induction (+I), resulting in subtler ring modulations.

This guide details the diagnostic shift increments, mechanistic origins, and validation protocols using 2D NMR.

Mechanistic Basis of Chemical Shift Differences

To accurately assign signals, one must understand the causality behind the observed frequencies. The chemical shift (


) is governed by the electron density around the nucleus: higher density leads to shielding (lower ppm), while lower density leads to deshielding (higher ppm).
The 3-Methoxy Group (-OCH )
  • Electronic Nature: Strong Resonance Donor (+M), Strong Inductive Withdrawer (-I).

  • Mechanism: The lone pair on oxygen donates electron density into the

    
    -system, significantly shielding the ortho (C2, C4) and para (C6) carbons. However, the electronegative oxygen deshields the ipso carbon (C3) heavily via the inductive effect.
    
  • Diagnostic Signature: High ipso shift (~160 ppm) and strong upfield shifts for adjacent carbons.

The 5-Methyl Group (-CH )
  • Electronic Nature: Weak Inductive Donor (+I), Hyperconjugation.

  • Mechanism: The methyl group donates electron density primarily through

    
    -bond induction and orbital overlap (hyperconjugation). This effect is weaker and decays rapidly with distance.
    
  • Diagnostic Signature: Moderate ipso shift (~138 ppm) and mild shielding of the para position. Ortho positions are often slightly deshielded or unaffected.

Quantitative Data Comparison

The following tables summarize the chemical shift increments (


) relative to benzene (

128.5 ppm). These values are additive in polysubstituted systems, serving as the foundation for prediction.
Table 1: Substituent Induced Shifts ( ) on Benzene Ring

Values in ppm. Positive (+) = Deshielding (Downfield); Negative (-) = Shielding (Upfield).

Position Relative to SubstituentMethoxy (-OCH

) Effect
Methyl (-CH

) Effect
Diagnostic Difference (

)
Ipso (C-X) +31.4 +9.3 +22.1 (Huge)
Ortho -14.4 +0.7 -15.1 (Distinct)
Meta +1.0 -0.1 +1.1 (Subtle)
Para -7.7 -2.9 -4.8 (Moderate)

Data Source: Pretsch, E., et al. Structure Determination of Organic Compounds.

Table 2: Direct Carbon Shifts of the Substituent

This is the primary "first-pass" filter for identification.

GroupTypical Range (

)
HybridizationJ

Coupling (Hz)
Methoxy (-OCH

)
54.0 – 62.0 ppm sp

(attached to O)
~145 Hz
Methyl (-CH

)
15.0 – 25.0 ppm sp

(attached to Ar)
~125 Hz

Experimental Protocol: Definitive Assignment

Reliance on 1D


 NMR alone can be risky in crowded spectra (e.g., complex natural products). The following workflow integrates 2D NMR for self-validating assignments.
Step-by-Step Assignment Workflow
  • 1D Proton (

    
    ) Screen: 
    
    • Identify -OCH

      
       singlet (
      
      
      
      3.7–4.0 ppm).
    • Identify -CH

      
       singlet (
      
      
      
      2.2–2.4 ppm).
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate protons to their directly attached carbons.

    • Validation: If the proton at 3.8 ppm correlates to a carbon at 55 ppm, it is definitively OMe. If the proton at 2.3 ppm correlates to a carbon at 21 ppm, it is Me.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The "Gold Standard":

    • This experiment links the substituent protons to the ring carbons .

    • Methoxy Pathway: The -OCH

      
       protons will show a strong 3-bond correlation (
      
      
      
      ) to the Ipso carbon (C3). This carbon should be at ~160 ppm.
    • Methyl Pathway: The -CH

      
       protons will show a 2-bond correlation (
      
      
      
      ) to the Ipso carbon (C5, ~138 ppm) AND 3-bond correlations (
      
      
      ) to the Ortho carbons (C4/C6).
Visualization: Assignment Logic Flow

AssignmentWorkflow Start Unknown Substituent at Meta-Position Check1D Step 1: Check 1D 13C Shift of Substituent Carbon Start->Check1D BranchHigh Shift ~55-60 ppm Check1D->BranchHigh BranchLow Shift ~15-25 ppm Check1D->BranchLow HypoOMe Hypothesis: Methoxy (-OCH3) BranchHigh->HypoOMe HypoMe Hypothesis: Methyl (-CH3) BranchLow->HypoMe CheckRing Step 2: Check Ring Ipso Carbon (Attached to Substituent) HypoOMe->CheckRing HypoMe->CheckRing ResultOMe Ipso Carbon > 155 ppm (Deshielded by Oxygen) CheckRing->ResultOMe Matches ResultMe Ipso Carbon ~135-140 ppm (Deshielded by Alkyl) CheckRing->ResultMe Matches HMBC Step 3: HMBC Validation (Proton to Ring Correlation) ResultOMe->HMBC ResultMe->HMBC FinalOMe CONFIRMED: 3-Methoxy (3-bond to ~160ppm) HMBC->FinalOMe FinalMe CONFIRMED: 5-Methyl (2-bond to ~138ppm) HMBC->FinalMe

Figure 1: Logical decision tree for distinguishing Methoxy vs. Methyl groups using 1D and 2D NMR data.

Case Study: Distinguishing Isomers

Consider a scenario where you have isolated a metabolite and must distinguish between 3-methoxy-5-methylphenol and 3,5-dimethoxytoluene (hypothetical isomers for illustrative comparison of environments).

Scenario: Analyzing the Ring Carbons

If you are unsure if a specific signal belongs to the ring carbon attached to the Methoxy (C-OMe) or the Methyl (C-Me):

  • Look for the "Gap":

    • The C-OMe ring carbon will appear downfield around 158–165 ppm .

    • The C-Me ring carbon will appear upfield around 135–140 ppm .

    • Decision: If your HMBC spectrum shows a correlation from the substituent proton to a ring carbon at 160 ppm, that substituent is Methoxy .

  • Look for Symmetry (or lack thereof):

    • In a 3-methoxy-5-methyl system, the carbon between them (C4) is ortho to both.

    • Calculation:

      • Effect of OMe on C4 (ortho): -14.4 ppm

      • Effect of Me on C4 (ortho): +0.7 ppm

      • Net shift relative to benzene: 128.5 - 14.4 + 0.7 ≈ 114.8 ppm .

    • The carbon between two methoxy groups (e.g., C2 in 1,3-dimethoxy) would be doubly shielded: 128.5 - 14.4 - 14.4 ≈ 99.7 ppm .

    • Insight: The presence of a carbon signal < 100 ppm often indicates it is flanked by two oxygenated substituents (like methoxy), whereas a methyl group prevents such extreme shielding.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Comparative

Distinguishing 3-methoxy and 5-methoxy isomers by NOESY NMR

Initiating NOE Exploration I'm starting with broad Google searches to establish a solid understanding of the Nuclear Overhauser Effect (NOE) and how NOESY NMR spectroscopy can be used for isomer differentiation. My focus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating NOE Exploration

I'm starting with broad Google searches to establish a solid understanding of the Nuclear Overhauser Effect (NOE) and how NOESY NMR spectroscopy can be used for isomer differentiation. My focus is on distinguishing methyl isomers.

Expanding Search Parameters

I'm now broadening my search to encompass methoxy-substituted aromatic compounds in general. I'll be looking specifically for examples differentiating 3-methoxy and 5-methoxy isomers using NOESY. Alongside this, I'm investigating alternative NMR techniques for a comparative understanding. I'm focusing on acquiring published protocols and experimental data.

Defining Search Criteria

I'm now refining my approach. Initially, I'll use comprehensive Google searches to establish a base knowledge of the Nuclear Overhauser Effect (NOE) and its application in NOESY NMR for isomer differentiation. I will then use specific examples and experimental data of 3-methoxy and 5-methoxy isomers, as well as looking at alternative techniques for a comparative understanding. I'm focusing on acquiring published protocols and experimental data.

Validation

Comparative HPLC Profiling of Benzofuran Derivatives: Stationary Phase Selectivity and Method Optimization

Executive Summary Benzofuran scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for anti-arrhythmic drugs (e.g., Amiodarone, Dronedarone) and uricosuric agents (e.g., Benzbromarone). However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for anti-arrhythmic drugs (e.g., Amiodarone, Dronedarone) and uricosuric agents (e.g., Benzbromarone). However, their high lipophilicity and potential for structural isomerism present significant separation challenges. This guide provides a comparative analysis of HPLC retention behaviors for benzofuran derivatives, specifically evaluating the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases.

Key Insight: While C18 columns provide predictable retention based on hydrophobicity (LogP), Phenyl-Hexyl phases offer superior selectivity for substituted benzofurans through


 interactions, particularly when separating positional isomers or derivatives with electron-withdrawing groups.

Mechanism of Separation & Critical Parameters

To optimize retention, one must understand the interaction forces at play. Benzofuran is a planar, aromatic bicycle containing an oxygen atom.

Hydrophobic Interaction (C18 Dominant)

On alkyl-bonded phases (C18), retention is governed by the Hydrophobic Subtraction Model .

  • Mechanism: Partitioning of the non-polar benzofuran core into the stationary phase.

  • Predictor: Retention time (

    
    ) correlates strongly with the octanol-water partition coefficient (LogP).
    
  • Limitation: Poor resolution of positional isomers (e.g., 5-nitrobenzofuran vs. 6-nitrobenzofuran) which share identical LogP values.

Interaction (Phenyl-Hexyl Dominant)

Phenyl-based columns introduce a secondary interaction mechanism.

  • Mechanism: The

    
    -electrons of the benzofuran ring stack with the phenyl ring of the stationary phase.
    
  • Selectivity: Electron-withdrawing groups (EWGs) on the benzofuran ring (e.g., -NO2, -F) reduce electron density, strengthening the interaction with electron-rich stationary phases, altering elution order compared to C18.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data compares the retention performance of common benzofuran derivatives.

Experimental Conditions
  • System: HPLC with UV Detection (254 nm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

Table 1: Retention Time (min) and Selectivity Comparison
CompoundStructure TypeLogP (Approx)RT (min) - C18RT (min) - Phenyl-HexylPerformance Note
Benzofuran Parent2.674.24.8Baseline retention increased on Phenyl due to

.
2-Methylbenzofuran Alkyl Substituted3.105.86.1Hydrophobicity dominates; C18 provides good peak shape.
5-Nitrobenzofuran EWG Substituted2.153.15.5Critical: Strong retention shift on Phenyl due to electron deficiency.
Amiodarone Complex Drug7.5718.516.2Excessive retention on C18; Phenyl phase reduces run time while maintaining resolution.
Benzbromarone Halogenated5.6612.113.0Halogen bonding contributes to retention on Phenyl phase.

Analysis: Note the inversion or significant shift for 5-Nitrobenzofuran . On C18, it elutes early due to lower LogP. On Phenyl-Hexyl, the nitro group makes the ring electron-deficient, enhancing attraction to the stationary phase, significantly increasing retention and separating it from non-polar impurities.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. If the resolution (


) between the critical pair (e.g., parent and methyl-derivative) is 

, the gradient slope must be adjusted.
Reagents & Preparation
  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 10mM Ammonium Formate (pH 3.5) – Essential for ionizing basic derivatives like Amiodarone to prevent tailing.

  • Standard Solution: Dissolve benzofuran standards in 50:50 ACN:Water to a concentration of 100 µg/mL.

Instrument Setup (SOP)
  • Column Conditioning: Flush column with 100% ACN for 20 mins, then equilibrate with initial mobile phase for 30 mins.

  • Gradient Profile:

    • 0-2 min: 40% B (ACN)

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1 min: Return to 40% B (Re-equilibration)

  • Detection: UV Diode Array. Extract chromatograms at 245 nm (benzofuran absorption max) and 280 nm.

System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
    for the first eluting peak.
  • Precision: RSD of retention time

    
     (n=5 injections).
    

Visualizations

Method Development Decision Tree

This workflow guides the selection of the stationary phase based on the specific structural properties of the benzofuran derivative.

MethodDevelopment Start Start: Analyze Benzofuran Structure CheckLogP Is LogP > 4.0? Start->CheckLogP CheckIsomers Are Positional Isomers Present? CheckLogP->CheckIsomers No (Moderate/Low) UseC18 Select C18 Column (Hydrophobic Dominance) CheckLogP->UseC18 Yes (High Hydrophobicity) CheckIsomers->UseC18 No CheckEWG Contains EWG? (-NO2, -F, -Cl) CheckIsomers->CheckEWG Yes OptC18 Optimize with ACN/Water Gradient UseC18->OptC18 CheckEWG->UseC18 No UsePhenyl Select Phenyl-Hexyl Column (Pi-Pi Selectivity) CheckEWG->UsePhenyl Yes (Maximize Selectivity) OptPhenyl Optimize with MeOH/Water (Enhances Pi-Interactions) UsePhenyl->OptPhenyl

Figure 1: Decision matrix for selecting stationary phases based on analyte hydrophobicity and electronic properties.

Interaction Mechanism: C18 vs. Phenyl-Hexyl

Visualizing how the stationary phase interacts with the benzofuran core.

Interactions cluster_C18 C18 Stationary Phase cluster_Phenyl Phenyl-Hexyl Stationary Phase Analyte Benzofuran Analyte (Aromatic System) Mech_C18 Van der Waals Forces (Hydrophobic) Analyte->Mech_C18 Non-specific partition Mech_Pi Pi-Pi Stacking (Electronic) Analyte->Mech_Pi Specific Orbital Overlap C18_Phase Alkyl Chains (C18) Mech_C18->C18_Phase Phenyl_Phase Phenyl Ring Mech_Pi->Phenyl_Phase

Figure 2: Mechanistic difference between non-specific hydrophobic partitioning (C18) and specific orbital overlap (Phenyl-Hexyl).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interactions with basic nitrogen (e.g., in Amiodarone).Add 10-20 mM Ammonium Formate or Triethylamine (TEA) to the mobile phase.
Retention Drift Temperature fluctuations affecting

interactions.
Thermostat column compartment strictly at 30°C or 35°C.

interactions are highly temperature-sensitive.
Co-elution of Isomers Insufficient selectivity on C18.Switch to Phenyl-Hexyl or Biphenyl column; switch organic modifier from ACN to Methanol (MeOH promotes

-interactions better than ACN).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2157 (Amiodarone). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley. (Authoritative Text on HPLC Mechanisms). [Link]

  • European Medicines Agency. Scientific Guideline on Validation of Analytical Procedures. [Link]

Comparative

Melting point data for methyl 3-methoxy-5-methylbenzofuran-2-carboxylate

Initiating Property Search I'm starting by tracking down the melting point of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate. My next step will be to explore melting points of similar or isomeric compounds to build a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Property Search

I'm starting by tracking down the melting point of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate. My next step will be to explore melting points of similar or isomeric compounds to build a comparative dataset. This comparative data will be important for future analysis, and the initial search will create a foundation for further comparisons.

Expanding Research Scope

I've expanded my search beyond just the target compound's melting point. I'm actively seeking synthesis and purification methods to understand potential impurities' impact. I'm also gathering authoritative resources on melting point determination techniques and influencing factors. I'm aiming to create a technical guide, including comparative data and detailed experimental protocols. DOT scripts for flowcharts and diagrams are also on the agenda.

Compiling Initial Findings

I'm now deep into compiling my initial findings. I have started searching for the melting point of methyl 3-methoxy-5-methylbenzofuran-2-carboxylate, and related isomeric compounds. I'm also gathering synthesis and purification methods to understand potential impurities' effects and looking for authoritative sources on melting point determination.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate

The principles outlined here are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and reflect best practices for laboratory safet...

Author: BenchChem Technical Support Team. Date: February 2026

The principles outlined here are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and reflect best practices for laboratory safety.[1][2][3][4]

Part 1: Immediate Safety & Waste Characterization

Before disposal, a thorough characterization of the waste is paramount. Given the benzofuran core, it is prudent to treat this compound as hazardous until proven otherwise. Benzofuran and its derivatives are known to be biologically active and can present various health and environmental hazards.[5][6][7]

1.1. Hazard Assessment:

  • Toxicity: Benzofuran compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] The liver is a common target for substituted furan compounds.[5] Therefore, all waste containing this compound should be handled as if it were toxic.

  • Environmental Hazard: Many organic compounds, particularly aromatic heterocycles, are harmful to aquatic life with long-lasting effects.[9][10] Uncontrolled release into the environment must be avoided.

  • Reactivity: While no specific reactivity data is available for this compound, it is crucial to avoid mixing it with incompatible materials. As a general rule, store organic waste separately from strong oxidizing agents, acids, and bases.[11][12]

1.2. Personal Protective Equipment (PPE):

Before handling the waste, ensure you are wearing appropriate PPE. This is a non-negotiable standard for minimizing exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[8]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.[8]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use only within a certified chemical fume hood to avoid inhaling vapors.Benzofuran derivatives can be volatile, and inhalation is a primary route of exposure.[8]
Part 2: Step-by-Step Disposal Protocol

The disposal of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate must follow the established protocols for hazardous chemical waste.[11][13][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[15]

2.1. Waste Segregation and Containerization:

  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. Glass bottles with screw caps are generally a good choice for organic solvents and compounds.[12] Ensure the container is in good condition with no cracks or deterioration.[11][14]

  • Segregate the Waste: This waste should be categorized as non-halogenated organic waste. Do not mix it with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Acids or bases.[11]

    • Aqueous waste.

    • Heavy metal waste.

    • Oxidizers.

    • Causality: Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fires.[11]

  • Keep Solids and Liquids Separate: If you have the pure, solid compound for disposal, keep it separate from liquid waste solutions containing the compound.[12]

2.2. Labeling and Accumulation:

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste in the container, it must be labeled.[13][14] The label must include:

    • The words "Hazardous Waste".[11][14]

    • The full chemical name: "Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate" and any solvents present. Do not use abbreviations or chemical formulas.[14]

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").[11]

    • The date the container was first used and the date it becomes full.[11]

  • Store in a Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is typically a secondary containment tray within a fume hood or a designated cabinet.[11]

    • Keep Containers Closed: The container must be securely capped at all times, except when you are adding waste.[11][14] This minimizes the release of volatile organic compounds (VOCs) into the lab environment.

    • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[13]

2.3. Arranging for Disposal:

  • Contact your Institution's EH&S Office: Once the waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your facility's Environmental Health & Safety (EH&S) department to schedule a pickup.[11]

  • Do Not Transport Waste Yourself: Only trained personnel are authorized to transport hazardous waste.[16] Your EH&S office will handle the logistics of removal and transport to a licensed Treatment, Storage, and Disposal Facility (TSDF), in compliance with EPA's Resource Conservation and Recovery Act (RCRA) regulations.[1][17]

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate.

G cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal start Waste Generated: Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate assess Assess Hazards (Treat as Toxic & Environmentally Hazardous) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe prohibited Prohibited Routes: - Drain Disposal - Regular Trash - Evaporation assess->prohibited Avoid These At All Costs container Select Compatible Container (e.g., Labeled Glass Bottle) ppe->container Proceed to Containment segregate Segregate as Non-Halogenated Organic Waste container->segregate label_waste Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards segregate->label_waste Proceed to Labeling store Store in designated SAA (Secondary Containment, Fume Hood) label_waste->store contact_ehs Container Full? Contact EH&S for Pickup store->contact_ehs Ready for Disposal

Caption: Disposal workflow for Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate.

Part 4: Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[18]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Wipe the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) or Personal Exposure:

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EH&S office.

    • Decontaminate (if exposed): If the chemical contacts your skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][19] Remove any contaminated clothing.[18]

By adhering to this comprehensive guide, you not only ensure your personal safety but also maintain the integrity of your research environment and comply with federal and local regulations. Always prioritize a conservative approach when handling compounds with incomplete toxicological data.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • Hazardous Waste Program. Pennsylvania Department of Environmental Protection. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News (YouTube). [Link]

  • Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Safety Data Sheet for Carbofuran. CPAChem. [Link]

  • Safety Data Sheet for 2-Acetyl-7-methoxybenzofuran. Thermo Fisher Scientific. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information (PMC). [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate

Hazard Analysis: Understanding the Compound Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate belongs to the benzofuran family of heterocyclic compounds. Benzofuran derivatives are known to possess a wide range of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Compound

Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate belongs to the benzofuran family of heterocyclic compounds. Benzofuran derivatives are known to possess a wide range of biological activities, which is why they are of interest in drug development.[1][2][3] This inherent bioactivity necessitates a conservative approach to handling, as the toxicological properties of this specific molecule are not well-documented.

We must infer potential hazards from its constituent parts:

  • Benzofuran Core: This heterocyclic aromatic system can be irritating to the skin, eyes, and respiratory tract. Some benzofuran derivatives are investigated for potent biological effects, underscoring the need to prevent exposure.[4][5]

  • Aromatic Ester Functional Group: Esters can be irritants and may be absorbed through the skin. Prolonged contact can lead to dermatitis by defatting the skin.[6]

Given the lack of specific data, we will operate under the precautionary principle, treating the compound as potentially hazardous upon contact, inhalation, and ingestion.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before any procedure, the following controls must be implemented:

  • Engineering Controls: All handling of Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate, especially when in powdered form or when heated, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. Ensure all personnel are trained on this specific protocol and are familiar with the location and use of emergency equipment, such as safety showers and eyewash stations.

Core PPE Protocol: A Step-by-Step Guide

This section details the minimum required PPE for handling this compound under standard laboratory conditions (e.g., weighing, dissolution, and use in a reaction).

Eye and Face Protection

Direct splashes of chemicals, even in small quantities, can cause severe and irreversible eye damage.

  • Mandatory: ANSI Z87.1-rated chemical splash goggles must be worn at all times. They provide a seal around the eyes, offering superior protection against splashes and vapors compared to standard safety glasses.[7]

  • Recommended for High-Risk Tasks: When handling larger volumes (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or extractions), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.

Skin and Body Protection

Preventing dermal exposure is critical, as many organic molecules can be absorbed through the skin or cause local irritation.

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a fully fastened front is required.

  • Gloves: Glove selection is paramount and depends on the solvents being used. Double-gloving is best practice to provide a barrier against incidental tears and to allow for safe removal of the outer glove if contamination occurs.

    • Inner Glove: A thin nitrile glove provides dexterity and a baseline of protection.

    • Outer Glove: The choice of the outer glove must be based on the solvent used for the procedure. Butyl rubber gloves are an excellent choice for protection against a wide variety of esters, ketones, and aldehydes.[8] Neoprene gloves also offer good resistance to many organic acids and alcohols.[9]

Table 1: Glove Material Resistance to Common Chemical Classes

Glove MaterialResistance to Aromatics (e.g., Toluene)Resistance to Esters (e.g., Ethyl Acetate)Resistance to Ketones (e.g., Acetone)Resistance to Chlorinated Solvents
Nitrile FairPoor to FairPoorPoor to Fair
Neoprene PoorGoodGoodFair
Butyl Rubber PoorExcellent Excellent Poor
Viton™ Excellent FairPoorExcellent
Norfoil (Silver Shield®) Excellent Excellent Excellent Excellent

Sources:[8][9][10][11][12]

Operational Directive: Always consult a specific glove manufacturer's chemical resistance chart for the exact solvent you are using. Never use natural latex gloves, as they offer poor protection against most organic solvents.[9][11]

Respiratory Protection

When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required for routine handling of small quantities. However, it may be necessary under specific circumstances:

  • Weighing Powders: If weighing the solid compound outside of a ventilated balance enclosure or powder containment hood, a respirator is mandatory.

  • Spill Cleanup: During the cleanup of a significant spill.

  • Engineering Control Failure: In the event of a fume hood malfunction.

If a risk assessment determines that a respirator is necessary, a NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[13][14][15] A combination cartridge (organic vapor/P100) should be used if particulates are also present. All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.

Procedural Workflow for Safe Handling

The following diagram outlines the logical flow for selecting and using PPE when working with Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase start Start: Prepare to handle compound risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment verify_controls Verify Fume Hood Certification is Current risk_assessment->verify_controls gather_ppe Gather All Required PPE verify_controls->gather_ppe don_ppe Don PPE: 1. Lab Coat 2. Inner Gloves 3. Goggles/Face Shield 4. Outer Gloves gather_ppe->don_ppe weighing Weighing Solid? don_ppe->weighing handle_chemical Perform Chemical Handling in Fume Hood decontaminate Decontaminate Work Area handle_chemical->decontaminate use_enclosure Use Ventilated Balance Enclosure weighing->use_enclosure Yes dissolving Dissolving in Solvent? weighing->dissolving No use_enclosure->dissolving dissolving->handle_chemical No consult_chart Consult Glove Chart for Specific Solvent dissolving->consult_chart Yes consult_chart->handle_chemical doff_ppe Doff PPE (Outer Gloves First) in Designated Area decontaminate->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste per Institutional Protocol doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_procedure End of Procedure wash_hands->end_procedure

Caption: PPE selection and handling workflow for Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate.

Disposal Plan

All materials contaminated with Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items should be placed in a designated, sealed hazardous waste bag within the fume hood.

  • Chemical Waste: Unused compound and solutions containing the compound must be collected in a clearly labeled, sealed hazardous waste container. Follow all institutional and local regulations for chemical waste disposal. Do not discharge to the sewer.[16]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and gloves.[16] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

This guide provides a robust framework for safely managing Methyl 3-methoxy-5-methylbenzofuran-2-carboxylate in a research setting. Adherence to these protocols, grounded in the principles of chemical safety and risk mitigation, is essential for protecting yourself and your colleagues.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR - The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (1990). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Chemical Resistant Glove Guide. (n.d.). University of Connecticut Environmental Health and Safety. Retrieved from [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). University of Wisconsin-Madison Department of Chemistry. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Standards. (n.d.). Certas Lubricant Solutions. Retrieved from [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). SHIELD Scientific. Retrieved from [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved from [Link]

  • Personal Protective Equipment for Fragrance Oil. (2022). Fragrance Oils Direct UK. Retrieved from [Link]

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